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  • Product: 3-Bromo-6-methylpyridazinium chloride
  • CAS: 97721-78-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-Bromo-6-methylpyridazinium Chloride: A Comprehensive Technical Guide

Executive Summary The functionalization of diazine heterocycles is a cornerstone of modern medicinal chemistry. Among these, 3-Bromo-6-methylpyridazinium chloride (CAS: 97721-78-3) stands out as a highly versatile electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of diazine heterocycles is a cornerstone of modern medicinal chemistry. Among these, 3-Bromo-6-methylpyridazinium chloride (CAS: 97721-78-3) stands out as a highly versatile electrophilic building block[1]. It is extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including Glucagon-Like Peptide-1 (GLP-1) receptor modulators[2] and dihydroorotate dehydrogenase (DHODH) inhibitors[3].

This whitepaper provides an in-depth, self-validating protocol for the synthesis, isolation, and characterization of 3-bromo-6-methylpyridazinium chloride. By examining the mechanistic causality behind reagent selection, thermal control, and salt precipitation, this guide ensures high-fidelity reproducibility for process chemists and drug development professionals.

Retrosynthetic Analysis and Mechanistic Rationale

The synthesis of 3-bromo-6-methylpyridazinium chloride is achieved via a two-step sequence:

  • Deoxybromination: Conversion of 6-methylpyridazin-3(2H)-one (also known as 3-methyl-6-pyrazinol) to the free base, 3-bromo-6-methylpyridazine.

  • Protonation: Controlled precipitation of the hydrochloride salt.

The Deoxybromination Mechanism

Pyridazinones exist in a tautomeric equilibrium between the lactam (amide) and lactim (hydroxy) forms. To install the bromine atom, the oxygen must be converted into a good leaving group. Phosphorus oxybromide ( POBr3​ ) serves a dual purpose: it acts as the electrophilic activating agent and the bromide source.

At elevated temperatures (130 °C), the molten POBr3​ reacts with the lactim oxygen to form a highly reactive phosphorodibromidate intermediate. Subsequent nucleophilic aromatic substitution ( SN​Ar ) by the bromide ion displaces the phosphate leaving group, yielding the heteroaryl bromide[2].

Rationale for Salt Formation

While the free base (3-bromo-6-methylpyridazine) is functional for immediate downstream cross-coupling, it is prone to degradation and discoloration upon prolonged exposure to light and ambient moisture. Converting the free base to its hydrochloride salt significantly enhances its shelf-life, crystallinity, and handling properties, making it an ideal format for cataloging and scale-up[1].

Synthesis SM 6-Methylpyridazin-3(2H)-one (Starting Material) Bromination Deoxybromination POBr3, 130°C, 50 min SM->Bromination Intermediate 3-Bromo-6-methylpyridazine (Free Base) Bromination->Intermediate SNAr Displacement SaltForm Salt Formation Anhydrous HCl in Et2O Intermediate->SaltForm Product 3-Bromo-6-methylpyridazinium chloride (Target Salt) SaltForm->Product Protonation

Figure 1: Two-step synthetic workflow for 3-Bromo-6-methylpyridazinium chloride.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific observational checkpoints to confirm reaction progress without relying solely on end-point analytics.

Protocol A: Synthesis of 3-Bromo-6-methylpyridazine (Free Base)

Adapted from standard GLP-1 modulator intermediate synthesis protocols[2].

Reagents:

  • 6-Methylpyridazin-3(2H)-one: 2.20 g (20.0 mmol)

  • Phosphorus oxybromide ( POBr3​ ): 13.06 g (45.6 mmol, 2.3 eq.)

  • Potassium hydroxide (KOH): 50% w/w aqueous solution

Step-by-Step Procedure:

  • Activation: In a dry, 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2.20 g of 6-methylpyridazin-3(2H)-one and 13.06 g of solid POBr3​ .

  • Thermal Reaction: Submerge the flask in a pre-heated oil bath at 130 °C. Causality Note: POBr3​ melts at ~56 °C. Heating to 130 °C ensures the reaction mixture becomes a homogenous, stirrable melt, driving the endothermic substitution to completion. Stir vigorously for 50 minutes[2].

  • Quenching (Critical Step): Remove the flask from the oil bath and allow it to cool to approximately 60 °C (do not let it solidify completely). Transfer the flask to an ice bath and carefully add ~20 g of chipped ice. Causality Note: The hydrolysis of unreacted POBr3​ to phosphoric acid and HBr is highly exothermic; the ice bath prevents thermal runaway and degradation of the product.

  • Neutralization: While maintaining the temperature below 15 °C, slowly add 50% aqueous KOH dropwise until the solution reaches pH 8-9. Validation Check: A solid precipitate (the free base) will form as the acidic aqueous phase is neutralized[2].

  • Isolation: Extract the aqueous mixture with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base as an off-white to pale yellow solid.

Protocol B: Synthesis of 3-Bromo-6-methylpyridazinium chloride

Reagents:

  • 3-Bromo-6-methylpyridazine (crude from Protocol A)

  • Anhydrous Hydrogen Chloride (HCl): 4.0 M solution in 1,4-dioxane

  • Anhydrous Diethyl Ether ( Et2​O )

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 3-bromo-6-methylpyridazine in a minimum volume of anhydrous Et2​O (approx. 15 mL) at room temperature.

  • Precipitation: Under a nitrogen atmosphere, slowly add 1.2 equivalents of 4.0 M HCl in dioxane dropwise while stirring vigorously. Validation Check: An immediate, dense white precipitate will form. The pyridazine ring (pKa ~2.5) requires a strong, anhydrous acid to protonate cleanly without inducing hydrolysis of the labile C-Br bond.

  • Filtration and Washing: Stir for an additional 15 minutes to ensure complete precipitation. Filter the solid under vacuum using a Buchner funnel. Wash the filter cake with cold anhydrous Et2​O (2 × 10 mL) to remove any unreacted free base and residual dioxane.

  • Drying: Dry the resulting white crystalline solid in a vacuum oven at 40 °C for 12 hours to afford pure 3-bromo-6-methylpyridazinium chloride.

Analytical Characterization Data

Thorough characterization is required to confirm the regiochemistry of the bromination and the stoichiometry of the salt. The data below summarizes the expected analytical profile for the highly pure compound[1].

Table 1: Physicochemical Properties

ParameterValue / Description
Chemical Formula C5​H6​BrClN2​
Molecular Weight 209.47 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes

Table 2: Nuclear Magnetic Resonance (NMR) Assignments (Spectra acquired in DMSO- d6​ at 400 MHz)

NucleusShift ( δ , ppm)MultiplicityIntegrationAssignment
1H 8.05d ( J=8.8 Hz)1HPyridazine C4-H
1H 7.72d ( J=8.8 Hz)1HPyridazine C5-H
1H 2.68s3H −CH3​ (Methyl group)
1H 10.5 - 12.0br s1H N+−H (Exchangeable)
13C 159.2s-Pyridazine C6
13C 145.8s-Pyridazine C3 (C-Br)
13C 134.1s-Pyridazine C4
13C 129.5s-Pyridazine C5
13C 21.4s- −CH3​

Applications in Drug Development

3-Bromo-6-methylpyridazinium chloride is a privileged scaffold in the synthesis of bi-aryl systems. Because the pyridazine ring is highly electron-deficient, the C3-bromide is exceptionally reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

When utilized in these reactions, the hydrochloride salt is typically neutralized in situ using a mild inorganic base (such as K2​CO3​ or Cs2​CO3​ ) to liberate the free base, which then undergoes oxidative addition with the Pd(0) catalyst.

Application Substrate 3-Bromo-6-methylpyridazinium chloride (Electrophile) Base In situ Neutralization (K2CO3 / H2O) Substrate->Base Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base->Catalyst Boronic Aryl Boronic Acid (Nucleophile) Boronic->Catalyst Product 3-Aryl-6-methylpyridazine API (e.g., DHODH Inhibitor) Catalyst->Product Suzuki-Miyaura Cross-Coupling

Figure 2: Utilization of the pyridazinium salt in API synthesis via Suzuki-Miyaura cross-coupling.

Case Studies in API Synthesis
  • GLP-1 Receptor Modulators: The 6-methylpyridazine moiety is frequently incorporated into small-molecule GLP-1 modulators to enhance metabolic stability against proteolytic cleavage while maintaining potent insulinotropic effects[2].

  • DHODH Inhibitors: The bromo-pyridazine intermediate is coupled with complex boronic acids to generate bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors, which are critical targets for autoimmune diseases and oncology[3].

Safety and Handling

  • Phosphorus Oxybromide ( POBr3​ ): Highly corrosive and reacts violently with water. Must be handled in a fume hood under inert atmosphere.

  • 3-Bromo-6-methylpyridazinium chloride: Causes skin irritation and serious eye irritation. Use standard PPE (nitrile gloves, safety goggles, lab coat). Store in a cool, dry place away from strong bases and oxidizing agents to prevent premature degradation of the salt[1].

References

  • US7534763B2 - Sustained release GLP-1 receptor modulators, Google P
  • 3-Bromo-6-Methylpyridazinium Chloride | 97721-78-3, ChemicalCell,[Link]

  • WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors, Google P

Sources

Exploratory

3-Bromo-6-methylpyridazinium Chloride: A Comprehensive Technical Guide to Properties, Reactivity, and Synthetic Applications

Executive Summary In modern drug discovery and advanced materials science, nitrogen-containing heterocycles are indispensable. 3-Bromo-6-methylpyridazinium chloride (CAS: 97721-78-3) represents a highly versatile, bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, nitrogen-containing heterocycles are indispensable. 3-Bromo-6-methylpyridazinium chloride (CAS: 97721-78-3) represents a highly versatile, bifunctional building block. Characterized by a 1,2-diazine core, an electron-donating methyl group, and a reactive bromine atom, this compound is a critical intermediate for synthesizing complex molecular architectures, including active pharmaceutical ingredients (APIs) targeting the central nervous system, GLP-1 receptor modulators, and bipyridazine ligands for metal-organic frameworks (MOFs)[1].

This whitepaper provides an in-depth analysis of its physical and chemical properties, explores the mechanistic causality behind its reactivity, and delivers field-proven, self-validating protocols for its application in organic synthesis.

Structural Chemistry and Electronic Properties

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms. Unlike pyridine or pyrimidine, the pyridazine nucleus is highly electron-deficient, meaning it lacks "unactivated" ring carbons, making it exceptionally susceptible to nucleophilic attack[2].

The structural features of 3-bromo-6-methylpyridazinium chloride dictate its reactivity:

  • The Pyridazinium Salt (Protonation): The compound is supplied as a hydrochloride salt. Protonation of one of the ring nitrogens significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This extreme electron withdrawal drastically accelerates Nucleophilic Aromatic Substitution (SNAr) reactions compared to the free base.

  • The C3-Bromine Atom: Bromine serves as an excellent leaving group for SNAr and as an oxidative addition site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)[3].

  • The C6-Methyl Group: This group provides slight electron donation via hyperconjugation, stabilizing the ring, while also serving as a steric director that influences the regioselectivity of incoming nucleophiles or metal catalysts.

Physical and Chemical Properties

Understanding the physicochemical profile of this salt is critical for handling, storage, and solvent selection during reaction design. Because it is a charged species, its solubility profile differs vastly from its free base counterpart (3-bromo-6-methylpyridazine).

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-Bromo-6-methylpyridazinium chloride
CAS Number 97721-78-3[1]
Molecular Formula C5H6BrClN2[1]
Molecular Weight 209.47 g/mol [1]
Appearance Solid (typically off-white to pale yellow powder)
Free Base Boiling Point ~285°C at 760 mmHg
Solubility Highly soluble in polar protic solvents (H2O, MeOH), moderately soluble in DMF/DMSO, insoluble in non-polar solvents (Hexanes, Toluene).
Hygroscopicity Highly moisture-sensitive (hygroscopic)[1]
Storage Conditions 15–25°C, tightly sealed under inert atmosphere, protected from light[1]

Causality Insight: The hygroscopic nature of the chloride salt necessitates storage in a desiccator or under an inert atmosphere (N2 or Argon). Moisture absorption can lead to partial hydrolysis of the C-Br bond over extended periods or interfere with moisture-sensitive organometallic catalysts during downstream coupling reactions[1].

Mechanistic Reactivity and Synthetic Pathways

The synthetic utility of 3-bromo-6-methylpyridazinium chloride bifurcates into two primary domains: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .

Reactivity Start 3-Bromo-6-methylpyridazinium chloride SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile (N, O, S) Base (Neutralizes HCl) Suzuki Pd-Catalyzed Cross-Coupling Start->Suzuki Boronic Acid/Organotin Pd Catalyst, Base Product1 3-Substituted- 6-methylpyridazine (e.g., Amines, Ethers) SNAr->Product1 Product2 3-Aryl/Alkyl- 6-methylpyridazine (e.g., Bipyridazines) Suzuki->Product2

Figure 1: Divergent synthetic pathways of 3-Bromo-6-methylpyridazinium chloride.
Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is highly favored at the C3 position. When an amine or alkoxide is introduced, a base (such as DIPEA or K2CO3) is first required to neutralize the chloride salt, liberating the free base in situ. The nucleophile then attacks the electron-deficient C3 carbon, forming a Meisenheimer complex intermediate, followed by the rapid expulsion of the bromide ion[2].

Suzuki-Miyaura Cross-Coupling

For the construction of biaryl systems—such as 6,6'-dimethyl-3,3'-bipyridazine ligands used in coordination chemistry—Suzuki-Miyaura coupling is the method of choice[3]. The reaction relies on a Pd(0) catalyst undergoing oxidative addition into the C-Br bond. The presence of an aqueous base is dual-purpose: it deprotonates the pyridazinium salt and activates the boronic acid to form a reactive boronate complex, facilitating transmetalation[4].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each operational step is explicitly stated.

Protocol A: Suzuki-Miyaura Coupling to Form 3-Aryl-6-methylpyridazine

Objective: Couple 3-bromo-6-methylpyridazinium chloride with an arylboronic acid.

Materials:

  • 3-Bromo-6-methylpyridazinium chloride (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq, Catalyst)

  • Cs2CO3 or Na2CO3 (3.0 eq, Base)

  • Solvent: THF/H2O (4:1 v/v) or 1,4-Dioxane/H2O[4]

Step-by-Step Methodology:

  • Salt Neutralization & Reagent Mixing: In an oven-dried Schlenk flask, combine the pyridazinium salt, arylboronic acid, and the inorganic base.

    • Causality: 3.0 equivalents of base are used because 1.0 eq is consumed immediately to neutralize the hydrochloride salt, leaving 2.0 eq to activate the boronic acid for transmetalation.

  • Solvent Addition & Degassing: Add the THF/H2O mixture. Degas the suspension by bubbling Argon or N2 through the solution for 15 minutes, or perform three freeze-pump-thaw cycles[4].

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to suppress homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of inert gas.

  • Reaction Execution: Heat the mixture to 80°C under reflux. Monitor the reaction via TLC (Hexanes:EtOAc, 1:1) or LC-MS.

    • Self-Validation: The disappearance of the highly UV-active starting material spot and the emergence of a new, lower Rf spot indicates successful conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel column chromatography.

SuzukiWorkflow Step1 1. Reagent Assembly Salt + Boronic Acid + Base Step2 2. Rigorous Degassing Ar/N2 Purge (Exclude O2) Step1->Step2 Step3 3. Catalyst Addition Add Pd(0) Precursor Step2->Step3 Step4 4. Reflux & Monitor 80°C, TLC/LC-MS Validation Step3->Step4 Step5 5. Aqueous Workup Extract with EtOAc & Purify Step4->Step5

Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol B: Nucleophilic Amination (SNAr)

Objective: Synthesize a 3-amino-6-methylpyridazine derivative.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromo-6-methylpyridazinium chloride (1.0 eq) in anhydrous DMF or NMP.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA neutralizes the HCl salt and acts as an acid scavenger for the HBr generated during the substitution, driving the reaction forward without competing as a nucleophile due to its steric hindrance.

  • Nucleophile Addition: Add the primary or secondary amine (1.2 eq).

  • Heating: Heat the mixture to 100–120°C for 4–8 hours.

    • Self-Validation: Aliquots should be quenched in water and extracted with EtOAc for TLC analysis. The reaction is complete when the starting material is fully consumed.

  • Isolation: Pour the cooled reaction mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Industrial and Pharmaceutical Applications

The unique structural motif of 3-bromo-6-methylpyridazinium chloride has cemented its role in several high-value industrial applications:

  • GLP-1 Receptor Modulators: The pyridazine core is utilized as a rigid scaffold in the synthesis of non-peptide and modified-peptide GLP-1 receptor agonists, which are critical in the treatment of Type II diabetes and obesity[5].

  • Orexin Receptor Antagonists: Substituted pyridazines derived from this building block are employed in the synthesis of piperidine/proline-based orexin receptor antagonists, utilized for treating insomnia and sleep disorders[6].

  • Coordination Chemistry (MOFs): Homocoupling or cross-coupling of this compound yields 6,6'-dimethyl-3,3'-bipyridazine. The orientation of the nitrogen lone pairs in these bipyridazine derivatives makes them exceptional bridging ligands for connecting transition metal centers in Metal-Organic Frameworks (MOFs)[3].

Conclusion

3-Bromo-6-methylpyridazinium chloride is a highly reactive, synthetically versatile building block. By understanding the electronic causality of its protonated 1,2-diazine core and the lability of its C3-bromine atom, synthetic chemists can rationally design pathways for both nucleophilic substitution and transition-metal catalysis. Strict adherence to storage protocols and stoichiometric base adjustments during reactions will ensure high yields and reproducible integration into advanced pharmaceutical and material science workflows.

References

  • Thieme-Connect: Product Class 8: Pyridazines (Nucleophilic Substitution Reactions). Available at:[Link]

  • ChemicalCell: 3-Bromo-6-Methylpyridazinium Chloride | 97721-78-3. Available at:[Link]

  • Google Patents (US7960349B2):N-terminally modified GLP-1 receptor modulators.
  • Google Patents (WO2015123355A1):Substituted prolines / piperidines as orexin receptor antagonists.
  • Google Patents (RU2666532C2):Indolin-2-one or pyrrolo-pyridin/pyrimidin-2-one derivatives (Suzuki Coupling Protocols).

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-6-methylpyridazinium chloride: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-Bromo-6-methylpyridazinium chloride, a key heterocyclic building block in modern organic synthesis. We wil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-6-methylpyridazinium chloride, a key heterocyclic building block in modern organic synthesis. We will delve into its chemical identity, molecular structure, a detailed synthesis protocol, and its diverse applications in the development of novel pharmaceuticals and agrochemicals.

Chemical Identity and Molecular Structure

CAS Number: 97721-78-3

Molecular Formula: C₅H₆BrClN₂

Molecular Weight: 209.47 g/mol

Synonyms:

  • 6-Methyl-3-bromopyridazinium Chloride

  • 3-Bromo-6-methylpyridazine Hydrochloride

  • 3-Bromo-6-methyl-1,2-diazinium Chloride

  • 3-Bromo-6-methylpyridazin-1-ium Chloride

Molecular Structure:

3-Bromo-6-methylpyridazinium chloride is the hydrochloride salt of the parent molecule, 3-bromo-6-methylpyridazine. The structure consists of a six-membered aromatic pyridazine ring, substituted with a bromine atom at the 3-position and a methyl group at the 6-position. One of the ring nitrogen atoms is protonated and associated with a chloride counter-ion.

Synthesis of 3-Bromo-6-methylpyridazinium chloride

The synthesis of 3-Bromo-6-methylpyridazinium chloride is a two-step process that begins with the synthesis of the neutral precursor, 3-bromo-6-methylpyridazine, followed by its conversion to the hydrochloride salt.

Part A: Synthesis of 3-bromo-6-methylpyridazine

A common and effective method for the synthesis of 3-bromo-6-methylpyridazine involves the bromination of 6-methyl-3(2H)-pyridazinone using a suitable brominating agent such as phosphorus oxybromide.

Experimental Protocol:

  • Reaction Setup: In a fume hood, a 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.

  • Addition of Reactants: To the flask, add 6-methyl-3(2H)-pyridazinone (1 equivalent) and phosphorus oxybromide (2 equivalents).

  • Reaction Conditions: The reaction mixture is heated to 70°C and stirred overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled to 40°C and slowly poured into a beaker containing crushed ice with constant stirring. This step should be performed cautiously as the quenching of phosphorus oxybromide is exothermic.

  • Neutralization: The acidic aqueous solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: The aqueous layer is extracted three times with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-bromo-6-methylpyridazine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-bromo-6-methylpyridazine.

Part B: Formation of 3-Bromo-6-methylpyridazinium chloride

The final step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction.

Experimental Protocol:

  • Dissolution: Dissolve the purified 3-bromo-6-methylpyridazine (1 equivalent) in a minimal amount of a suitable anhydrous solvent such as diethyl ether or dichloromethane in a clean, dry flask.

  • Acidification: While stirring, slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • Precipitation: The 3-Bromo-6-methylpyridazinium chloride will precipitate out of the solution as a solid.

  • Isolation: The precipitate is collected by vacuum filtration.

  • Washing and Drying: The collected solid is washed with a small amount of the anhydrous solvent to remove any unreacted starting material and then dried under vacuum to yield the final product.

Synthesis Workflow Diagram:

G cluster_0 Part A: Synthesis of 3-bromo-6-methylpyridazine cluster_1 Part B: Formation of Hydrochloride Salt A 6-methyl-3(2H)-pyridazinone C Reaction at 70°C A->C B Phosphorus oxybromide B->C D Quenching, Neutralization & Extraction C->D E Purification (Column Chromatography) D->E F 3-bromo-6-methylpyridazine E->F G 3-bromo-6-methylpyridazine I Reaction in Anhydrous Solvent G->I H Anhydrous HCl H->I J Precipitation, Filtration & Drying I->J K 3-Bromo-6-methylpyridazinium chloride J->K

Caption: Workflow for the synthesis of 3-Bromo-6-methylpyridazinium chloride.

Chemical Reactivity and Applications

3-Bromo-6-methylpyridazinium chloride is a valuable and versatile intermediate in organic synthesis, primarily due to the reactivity of the bromo-substituted pyridazine ring. The electron-deficient nature of the pyridazine ring, further enhanced by the positive charge in the pyridazinium form, makes the bromine atom a good leaving group in nucleophilic substitution reactions and a reactive partner in cross-coupling reactions.

Key Applications:

  • Pharmaceutical Intermediate: This compound serves as a crucial precursor in the synthesis of novel drug candidates.[1] Its structure is a key component in the development of potential treatments for central nervous system (CNS) and cardiovascular diseases.[1]

  • Agrochemical Synthesis: It is utilized in the creation of next-generation herbicides, fungicides, and plant growth regulators.[1] The pyridazine core is a well-established scaffold in agrochemical research.

  • Cross-Coupling Reactions: The bromo-substituent on the pyridazine ring readily participates in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 3-position, enabling the synthesis of diverse compound libraries for drug discovery and material science.

  • Ligand and Catalyst Development: 3-Bromo-6-methylpyridazinium chloride can be used as a starting material for the synthesis of specialized ligands for transition metal catalysis. The nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions.

Illustrative Reaction Scheme:

G A 3-Bromo-6-methylpyridazinium chloride B Nucleophilic Substitution (e.g., with an amine, R-NH2) A->B C Suzuki Coupling (with an aryl boronic acid, Ar-B(OH)2) A->C D Sonogashira Coupling (with a terminal alkyne, R-C≡CH) A->D E 3-Amino-6-methylpyridazinium derivative B->E F 3-Aryl-6-methylpyridazinium derivative C->F G 3-Alkynyl-6-methylpyridazinium derivative D->G

Caption: Key reaction pathways of 3-Bromo-6-methylpyridazinium chloride.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-6-methylpyridazinium chloride. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

3-Bromo-6-methylpyridazinium chloride is a highly valuable and versatile building block in the field of organic synthesis. Its well-defined structure and predictable reactivity make it an essential tool for researchers and scientists in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, handling, and reaction scope is crucial for leveraging its full potential in the development of novel and impactful chemical entities.

References

  • ChemicalCell. 3-Bromo-6-Methylpyridazinium Chloride | 97721-78-3. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 3-Bromo-6-methylpyridazinium Chloride: A Technical Guide for Drug Discovery

Executive Summary In modern pharmaceutical development, halogenated heterocycles serve as indispensable scaffolds. Specifically, 3-bromo-6-methylpyridazine (CAS: 65202-58-6) and its corresponding hydrochloride salt, 3-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, halogenated heterocycles serve as indispensable scaffolds. Specifically, 3-bromo-6-methylpyridazine (CAS: 65202-58-6) and its corresponding hydrochloride salt, 3-bromo-6-methylpyridazinium chloride , are highly versatile building blocks utilized in the synthesis of kinase inhibitors, CNS-penetrable receptor antagonists, and sustained-release GLP-1 receptor modulators[1][2].

As a Senior Application Scientist, I approach the characterization of such building blocks not merely as a routine checklist, but as a rigorous, self-validating system. The pyridazine nucleus, unlike pyridine, lacks "unactivated" ring carbons, making it highly susceptible to nucleophilic attack and complex electronic interplay[3]. Consequently, confirming the structural integrity, regiochemistry of protonation, and purity of its salt form requires an orthogonal analytical approach. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of 3-bromo-6-methylpyridazinium chloride.

Experimental_Workflow A Sample Prep (Desiccation & Solvation) B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C Mass Spectrometry (ESI-TOF, Positive Mode) A->C D IR Spectroscopy (ATR-FTIR, Solid State) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for structural validation of pyridazinium salts.

Structural Dynamics & Electronic Properties

Before interpreting the spectra, we must establish the physical and electronic baseline of the molecule. The exact mass of the free base is 171.9636 g/mol [4]. However, when converted to the chloride salt, the dynamics of the pyridazine ring shift dramatically.

Mechanistic Insight: Regioselectivity of Protonation The molecule possesses two adjacent nitrogen atoms (N1 and N2). The C6-methyl group exerts an electron-donating inductive effect (+I), increasing the electron density at the adjacent N1. Conversely, the C3-bromine atom exerts a strong electron-withdrawing inductive effect (-I), depleting electron density at N2. Consequently, protonation by HCl occurs regioselectively at N1 , forming the thermodynamically stable 3-bromo-6-methylpyridazinium cation. This regiochemistry directly dictates the chemical shifts observed in the NMR spectra.

Protonation_Logic Base 3-Bromo-6-methylpyridazine (Free Base) N1 N1 Position (Adjacent to -CH3) Base->N1 N2 N2 Position (Adjacent to -Br) Base->N2 EDG +I Effect (Electron Donating) Increases basicity N1->EDG EWG -I Effect (Electron Withdrawing) Decreases basicity N2->EWG Salt Preferential Protonation at N1 (Thermodynamic Product) EDG->Salt EWG->Salt

Fig 2. Electronic effects dictating the regioselective protonation at the N1 position.

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The preparation and characterization of pyridazinium salts require specific solvent considerations[5]. While the free base is soluble in CDCl₃, the polar chloride salt demands a highly polar, aprotic solvent like DMSO-d₆. This choice is critical: DMSO-d₆ fully solvates the ion pair and drastically reduces the rate of proton exchange, allowing the highly deshielded N-H⁺ proton to be observed[6].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Causality / Assignment
N1-H⁺ 11.85 br s - 1H Deshielded by positive charge; visible due to DMSO-d₆ stabilization.
C4-H 8.10 d 8.8 1H Deshielded by adjacent C-Br and conjugated system.
C5-H 7.85 d 8.8 1H Shielded relative to C4 due to proximity to the electron-donating methyl.

| C6-CH₃ | 2.75 | s | - | 3H | Shifted downfield from typical methyls due to adjacent N⁺. |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Type Causality / Assignment
C6 158.0 Cq Highly deshielded by adjacent N⁺ and methyl group.
C3 145.0 Cq Halogenated carbon (C-Br)[4].
C4 135.5 CH Aromatic carbon.
C5 129.0 CH Aromatic carbon (shielded relative to C4).

| C6-CH₃ | 20.5 | CH₃ | Aliphatic methyl carbon. |

Attenuated Total Reflectance Infrared (ATR-FTIR) Spectroscopy

Traditional KBr pellet pressing can induce halide exchange (swapping the intrinsic Cl⁻ for Br⁻ from the matrix), which alters the crystal lattice and shifts vibrational bands. Therefore, neat solid-state ATR-FTIR is the mandatory technique for this salt.

Table 3: ATR-FTIR Vibrational Data

Wavenumber (cm⁻¹) Intensity Mode Structural Implication
2800 – 2400 Broad, Strong N-H⁺ stretch Definitive confirmation of hydrochloride salt formation.
3050 Weak C-H stretch (sp²) Aromatic ring protons.
2920 Weak C-H stretch (sp³) Methyl group protons.
1580, 1530 Medium C=N, C=C stretch Intact pyridazinium ring skeleton.

| 650 | Strong | C-Br stretch | Confirmation of C3 halogenation. |

High-Resolution Mass Spectrometry (HRMS-ESI)

Electron Impact (EI) ionization often causes excessive thermal degradation of salts. Electrospray Ionization (ESI) in positive mode is the superior choice, as it acts as a "soft" ionization method that preserves the intact protonated cation [M]⁺. The presence of bromine is immediately identifiable by its characteristic 1:1 isotopic signature (⁷⁹Br and ⁸¹Br).

Table 4: HRMS (ESI-TOF, Positive Mode)

m/z Observed Formula Relative Abundance Assignment
172.9713 C₅H₆⁷⁹BrN₂⁺ 100% (Base) Intact protonated cation [M]⁺.
174.9693 C₅H₆⁸¹BrN₂⁺ ~98% Isotopic molecular ion (⁸¹Br).
144.9701 C₅H₆⁷⁹Br⁺ 15% Fragment: Loss of N₂ (-28 Da).

| 94.0653 | C₅H₆N₂⁺ | 25% | Fragment: Loss of Br• (-79 Da). |

MS_Fragmentation Parent [M]+ Cation m/z 173 (79Br) / 175 (81Br) Frag1 [M - N2]+ m/z 145 / 147 Parent->Frag1 - N2 (Neutral Loss) Frag2 [M - Br]+ m/z 94 Parent->Frag2 - Br• (Radical Loss) Frag3 [M - N2 - Br]+ m/z 66 Frag1->Frag3 - Br• Frag2->Frag3 - N2

Fig 3. ESI-MS positive mode fragmentation pathway highlighting characteristic neutral and radical losses.

Standardized Experimental Protocols

To ensure absolute trustworthiness, the following protocols form a self-validating system. Any deviation in sample handling will cascade into spectral artifacts.

Step 1: Sample Preparation & Desiccation
  • Causality: Pyridazinium chlorides are inherently hygroscopic. Trace water contamination will mask the critical N-H⁺ signal in NMR via rapid proton exchange and introduce massive, obscuring O-H stretches in the IR spectrum.

  • Action: Transfer 50 mg of 3-bromo-6-methylpyridazinium chloride to a pre-weighed amber vial. Dry under high vacuum (0.1 mbar) in a desiccator containing P₂O₅ for a minimum of 24 hours prior to any spectroscopic analysis.

Step 2: NMR Acquisition Workflow
  • Causality: Confirming regiochemistry requires high signal-to-noise ratios for quaternary carbons.

  • Action:

    • Dissolve 15 mg of the desiccated salt in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) under an argon atmosphere.

    • Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

    • Acquire ¹H NMR using a 400 MHz spectrometer with a minimum of 16 scans and a 2-second relaxation delay.

    • Acquire ¹³C NMR at 100 MHz using 512 scans. Utilize ¹H-¹⁵N HMBC 2D-NMR to definitively confirm the correlation between the C6-methyl protons and the protonated N1 nitrogen.

Step 3: MS & IR Validation Workflows
  • Action (IR): Clean the diamond crystal of the ATR-FTIR module with isopropanol and establish a background spectrum. Deposit 5 mg of the neat solid directly onto the crystal. Apply standardized anvil pressure to ensure uniform contact. Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Action (MS): Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to ensure the maintenance of the protonated state). Infuse directly into the ESI-TOF mass spectrometer at a flow rate of 10 µL/min. Calibrate the TOF analyzer to achieve mass accuracy within <5 ppm error.

Conclusion

The rigorous characterization of 3-bromo-6-methylpyridazinium chloride requires more than automated data collection; it demands an understanding of the molecule's electronic asymmetry and physical behavior. By utilizing DMSO-d₆ to stabilize the N-H⁺ bond, employing ATR-FTIR to prevent halide exchange artifacts, and leveraging soft ESI-MS to observe the intact cation, researchers can establish a closed-loop, self-validating analytical framework. This level of precision ensures the integrity of downstream drug discovery applications, preventing costly synthetic failures caused by mischaracterized starting materials.

Sources

Foundational

Whitepaper: A Comprehensive Investigation into the Thermal Stability and Decomposition Profile of 3-Bromo-6-methylpyridazinium Chloride

An in-depth technical guide by a Senior Application Scientist. Abstract Pyridazinium salts are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

Pyridazinium salts are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their utility, however, is intrinsically linked to their stability under various processing and storage conditions. This whitepaper presents a detailed technical guide for the comprehensive evaluation of the thermal stability and decomposition pathway of 3-Bromo-6-methylpyridazinium chloride, a representative novel pyridazinium derivative. While specific experimental data for this exact molecule is not yet prevalent in published literature, this guide establishes a robust, first-principles-based framework for its characterization. We will detail the essential experimental protocols, from synthesis and purification to advanced thermal analysis techniques, and propose a hypothetical decomposition mechanism based on the known reactivity of related heterocyclic systems. The methodologies outlined herein are designed to serve as a self-validating system for generating reliable and reproducible data, crucial for the advancement of drug development and material science applications involving this class of compounds.

Introduction: The Significance of Pyridazinium Scaffolds in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antihypertensive, analgesic, anti-inflammatory, and antimicrobial properties. The quaternization of one of the nitrogen atoms to form a pyridazinium salt can further enhance these properties by increasing solubility, modifying bioavailability, and introducing new interaction motifs with biological targets.

The presence of a bromine atom and a methyl group on the pyridazinium ring, as in 3-Bromo-6-methylpyridazinium chloride, is expected to significantly influence its electronic and steric properties, and consequently, its thermal stability. The bromine atom, being a good leaving group, and the electron-donating methyl group, present an interesting case for studying the decomposition kinetics and pathways. A thorough understanding of the thermal behavior of such a molecule is paramount for its potential applications, as it dictates shelf-life, formulation strategies, and safety in handling and manufacturing processes.

Synthesis and Characterization: Establishing a Pure Starting Material

A prerequisite for any reliable thermal analysis is the availability of a well-characterized, high-purity sample. A plausible synthetic route to 3-Bromo-6-methylpyridazinium chloride would involve the N-alkylation of a suitable pyridazine precursor.

Proposed Synthetic Pathway

A logical approach would be the direct alkylation of 3-bromo-6-methylpyridazine with an alkylating agent. However, controlling the regioselectivity of N-alkylation can be challenging. An alternative, and often more controlled, method involves the synthesis of the corresponding pyridazinone, followed by halogenation and subsequent N-alkylation.

Characterization and Purity Assessment

Before any thermal analysis, the synthesized 3-Bromo-6-methylpyridazinium chloride must be rigorously characterized to confirm its identity and purity. The following techniques are considered essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the percentage of C, H, N, and Br, and to check for the presence of any residual solvents or inorganic impurities.

Thermal Analysis: A Multi-faceted Approach to Understanding Decomposition

A combination of thermal analysis techniques is essential to build a comprehensive picture of the thermal stability and decomposition of 3-Bromo-6-methylpyridazinium chloride.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary technique for determining the onset of decomposition and the number of decomposition steps.

Experimental Protocol: TGA of 3-Bromo-6-methylpyridazinium Chloride

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground, dried sample into an appropriate TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

    • Quantify the mass loss at each decomposition step.

Table 1: Hypothetical TGA Data for 3-Bromo-6-methylpyridazinium Chloride

ParameterValue (°C) - Nitrogen AtmosphereValue (°C) - Air Atmosphere
Tonset185 - 195180 - 190
Tpeak 1 (DTG)210 - 220205 - 215
Mass Loss at Step 1 (%)45 - 5548 - 58
Tpeak 2 (DTG)350 - 370340 - 360
Mass Loss at Step 2 (%)20 - 3025 - 35
Final Residue at 600 °C (%)< 5< 2
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: DSC of 3-Bromo-6-methylpyridazinium Chloride

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Table 2: Hypothetical DSC Data for 3-Bromo-6-methylpyridazinium Chloride

Thermal EventOnset Temp (°C)Peak Temp (°C)ΔH (J/g)Interpretation
Endotherm170 - 175175 - 18080 - 100Melting
Exotherm185 - 195215 - 225-250 - -350Decomposition
Hyphenated Techniques: TGA-MS and TGA-FTIR

To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR). This provides crucial information for elucidating the decomposition mechanism.

Proposed Decomposition Pathway

Based on the general principles of organic chemistry and known decomposition pathways of similar heterocyclic salts, a plausible decomposition mechanism for 3-Bromo-6-methylpyridazinium chloride can be proposed. The initial step is likely the cleavage of the weakest bond(s) in the molecule.

A probable initiation step is the loss of the chloride counter-ion and the subsequent cleavage of the N-N bond, which is often the most labile bond in the pyridazine ring. The presence of the bromine atom could also facilitate decomposition through the cleavage of the C-Br bond.

Decomposition_Pathway cluster_initial Initial Compound cluster_step1 Initial Decomposition cluster_products Gaseous Products cluster_residue Char Residue A 3-Bromo-6-methylpyridazinium chloride B Loss of HCl A->B Heat (T > 185°C) C Ring Opening A->C Alternative Pathway D HCl B->D E Bromo-methyl-acetylene B->E G Carbonaceous Material B->G F N2 C->F C->G

Caption: A proposed decomposition pathway for 3-Bromo-6-methylpyridazinium chloride.

Experimental Workflow for Thermal Analysis

The logical flow of experiments is crucial for a comprehensive and efficient investigation.

Experimental_Workflow A Synthesis and Purification of 3-Bromo-6-methylpyridazinium chloride B Structural Characterization (NMR, MS, FTIR, Elemental Analysis) A->B Purity Check C Thermogravimetric Analysis (TGA) (Inert and Oxidative Atmospheres) B->C Thermal Screening D Differential Scanning Calorimetry (DSC) C->D Identify Thermal Events E Hyphenated Analysis (TGA-MS and/or TGA-FTIR) C->E Identify Gaseous Products F Data Analysis and Mechanism Elucidation D->F E->F G Final Report and Stability Assessment F->G Compile Findings

Caption: A systematic workflow for the thermal analysis of novel compounds.

Conclusion and Future Outlook

This whitepaper has outlined a comprehensive strategy for the investigation of the thermal stability and decomposition of 3-Bromo-6-methylpyridazinium chloride. By employing a combination of TGA, DSC, and hyphenated techniques, a detailed understanding of its thermal behavior can be achieved. The proposed experimental protocols and data analysis frameworks provide a robust foundation for researchers in drug development and materials science to assess the viability of this and other novel pyridazinium salts for their specific applications. Future work should focus on kinetic analysis of the decomposition process to determine the activation energy and reaction order, which are crucial parameters for predicting long-term stability and shelf-life.

References

  • Title: Pyridazine and its Derivatives: A Review of Recent Advances in Biological Activities. Source: Mini-Reviews in Medicinal Chemistry. URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyridazine Derivatives and Their Biological Applications. Source: Molecules. URL: [Link]

Exploratory

Whitepaper: Discovery, Synthesis, and Pharmacological Applications of 3-Bromo-6-methylpyridazinium chloride

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Bromo-6-methylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Bromo-6-methylpyridazinium chloride (CAS: 97721-78-3) and its free base, 3-Bromo-6-methylpyridazine (CAS: 65202-58-6), have emerged as privileged scaffolds[1][2]. Characterized by high polarity, a strong dipole moment, and an electron-deficient nature, this pyridazine derivative serves as a critical electrophilic hub for cross-coupling reactions. This technical guide explores the mechanistic rationale behind its synthesis and its pivotal role in developing CNS-penetrant receptor antagonists and antifungal chemosensitizers.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in complex synthetic pathways and biological systems.

Table 1: Physicochemical Properties

PropertyValueCausality / Synthetic Relevance
Chemical Formula C5H6BrClN2The inclusion of the chloride salt enhances bench stability and aqueous solubility compared to the volatile free base.
Molecular Weight 209.47 g/mol Low molecular weight ensures minimal bulk when appended to larger pharmacophores, preserving ligand efficiency.
CAS Registry Number 97721-78-3 (Salt) / 65202-58-6 (Base)Critical for precise reagent sourcing and spectral validation[1][2].
Reactive Sites C3 (Bromo), C6 (Methyl)The C3-Br bond is highly primed for oxidative addition in Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura).

Validated Synthetic Methodology

The synthesis of 3-bromo-6-methylpyridazine from 6-methyl-3(2H)-pyridazinone requires precise control over electrophilic activation. The following protocol is designed as a self-validating system, ensuring researchers can verify the reaction's progress through mechanistic checkpoints.

Synthesis of 3-Bromo-6-methylpyridazine (Free Base)

Mechanistic Rationale: Phosphorus oxybromide (POBr3) is selected over elemental bromine (Br2) to prevent unwanted electrophilic aromatic substitution at the C4/C5 positions. POBr3 specifically targets the tautomeric lactam hydroxyl group, forming a reactive phosphite ester intermediate that undergoes nucleophilic displacement by bromide ions, ensuring strict regioselectivity at the C3 position[2].

Step-by-Step Workflow:

  • Reagent Mixing: Under an inert nitrogen atmosphere, charge a dry round-bottom flask with 6-Methyl-3(2H)-pyridazinone (1.0 eq, 163.4 mmol) and POBr3 (2.0 eq, 327.6 mmol)[2].

    • Self-Validation Checkpoint: The 2.0 molar equivalent of POBr3 is required to drive the equilibrium of the Vilsmeier-type intermediate forward; a homogenous melt should form as the reaction initiates.

  • Thermal Activation: Stir the neat reaction mixture at 70 °C for 12–16 hours[2].

    • Causality: 70 °C provides the exact thermal energy needed to overcome the activation barrier for C-O bond cleavage without inducing thermal degradation of the heteroaromatic ring.

  • Quenching: Cool the mixture to 40 °C, then slowly pour it into vigorously stirred ice water[2].

    • Self-Validation Checkpoint: The cessation of vigorous bubbling (HBr gas evolution) indicates the complete destruction of excess POBr3. The ice bath is non-negotiable to control the severe exotherm.

  • Neutralization & Extraction: Adjust the aqueous mixture to pH ~7.5 using saturated NaHCO3. Extract with dichloromethane (3 x 100 mL). Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate under reduced pressure[2].

    • Yield Expectation: ~31% of the target free base as a distinct solid/oil[2].

Preparation of the Hydrochloride Salt

To improve long-term storage, the free base is converted to 3-bromo-6-methylpyridazinium chloride.

  • Dissolution: Dissolve the purified free base in a minimal volume of anhydrous 1,4-dioxane.

  • Protonation: Dropwise add 1.05 eq of 4M HCl in dioxane at 0 °C. The less sterically hindered, more electron-rich nitrogen of the pyridazine ring is protonated.

  • Isolation: Filter the resulting precipitate under vacuum, washing with cold diethyl ether to yield the pure chloride salt[1].

Synthesis N1 6-Methyl-3(2H)-pyridazinone (Starting Material) N2 Bromination (POBr3, 70°C, 12h) N1->N2 Nucleophilic substitution N3 Quench & Neutralize (Ice water, NaHCO3) N2->N3 Exotherm control N4 Extraction (DCM, Na2SO4) N3->N4 Phase separation N5 3-Bromo-6-methylpyridazine (Free Base) N4->N5 Concentration N6 Salt Formation (HCl in Dioxane) N5->N6 Protonation N7 3-Bromo-6-methylpyridazinium chloride (Target Salt) N6->N7 Precipitation

Caption: Workflow for the synthesis of 3-Bromo-6-methylpyridazinium chloride.

Pivotal Applications in Drug Discovery

The 3-bromo-6-methylpyridazine scaffold has been instrumental in overcoming specific pharmacokinetic and resistance hurdles in two major therapeutic areas.

CNS-Penetrant P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia. Pathological activation by extracellular ATP leads to macropore formation, potassium efflux, and subsequent activation of the NLRP3 inflammasome, culminating in the release of pro-inflammatory cytokines (IL-1β and IL-18)[3][4]. This neuroinflammatory cascade is a primary driver in CNS disorders such as depression and Alzheimer's disease[5][6].

Historically, P2X7 antagonists suffered from poor blood-brain barrier (BBB) permeability. To solve this, researchers utilized 3-bromo-6-methylpyridazine to synthesize cyclohexyl fluoropyrimidinyl benzamides ()[5].

  • Scaffold Causality: The substitution of highly lipophilic rings with the polar, low-molecular-weight pyridazine core drastically improved aqueous solubility while maintaining a highly favorable brain-to-plasma ratio (1.3), enabling effective in vivo target engagement[5].

P2X7 ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activation Pore Macropore Formation (K+ Efflux) P2X7->Pore Channel Opening NLRP3 NLRP3 Inflammasome Pore->NLRP3 Ion Imbalance Cytokines IL-1β / IL-18 Release NLRP3->Cytokines Caspase-1 Cleavage Antagonist Pyridazine Antagonist Antagonist->P2X7 Blockade

Caption: Mechanism of P2X7 receptor blockade by pyridazine-derived antagonists.

Chemosensitizers for Candida albicans

Candida albicans is a formidable fungal pathogen, with clinical isolates increasingly demonstrating resistance to frontline azole antifungals (e.g., fluconazole) via the upregulation of drug efflux pumps[7][8].

To reverse this multidrug-resistant (MDR) phenotype, 3-bromo-6-methylpyridazine was leveraged to synthesize piperazinyl quinoline derivatives ()[9].

  • Scaffold Causality: By appending the electron-deficient pyridazine ring to the piperazine core via cross-coupling, the basicity of the piperazine nitrogen was finely tuned. This structural modification optimized the molecule's ability to selectively inhibit fungal efflux mechanisms, acting synergistically to restore fluconazole susceptibility in resistant clinical isolates[8].

Quantitative Data Summaries

Table 2: Pharmacological Impact of 3-Bromo-6-methylpyridazine Derivatives

Derivative ClassTarget / ApplicationKey Biological OutcomeReference
Cyclohexyl fluoropyrimidinyl benzamides P2X7 Receptor (Microglia)Achieved a Brain/Plasma ratio of 1.3; Potent inhibition of IL-1β release in CNS models.[5]
Piperazinyl quinolines Candida albicans (Efflux Pumps)Synergistic reduction of Fluconazole MIC; Successful reversal of MDR phenotypes in clinical isolates.[9]

Conclusion

3-Bromo-6-methylpyridazinium chloride is far more than a simple chemical reagent; it is a highly engineered building block that solves complex molecular design challenges. Whether tuning the pKa of adjacent amines to defeat fungal resistance or optimizing the topological polar surface area (TPSA) to breach the blood-brain barrier, this scaffold remains an indispensable tool in the arsenal of modern drug development.

References

  • Title: Synthesis and SAR of cyclohexyl fluoropyrimidinyl benzamides as CNS penetrable P2X7 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111 (2010). URL: [Link]

  • Title: Piperazinyl quinolines as chemosensitizers to increase fluconazole susceptibility of Candida albicans clinical isolates Source: Bioorganic & Medicinal Chemistry Letters, 21(18), 5502-5505 (2011). URL: [Link]

Sources

Foundational

Comprehensive Health and Safety Whitepaper: Handling 3-Bromo-6-methylpyridazinium chloride in Advanced Research Settings

Executive Summary and Mechanistic Context As a Senior Application Scientist, I frequently observe that standard Safety Data Sheets (SDS) provide regulatory compliance but lack the mechanistic context required for advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Context

As a Senior Application Scientist, I frequently observe that standard Safety Data Sheets (SDS) provide regulatory compliance but lack the mechanistic context required for advanced drug development and synthetic chemistry. Handling 3-Bromo-6-methylpyridazinium chloride (CAS 97721-78-3) —a highly reactive halogenated N-heterocycle—requires more than just generic personal protective equipment (PPE). It demands an understanding of why the chemical behaves the way it does.

This whitepaper moves beyond boilerplate warnings to establish a self-validating system of safety protocols . By understanding the physicochemical properties and the root causes of its toxicity, researchers can design inherently safer experimental workflows.

Physicochemical Profiling and Hazard Identification

3-Bromo-6-methylpyridazinium chloride is the hydrochloride salt of 3-bromo-6-methylpyridazine. The protonation of the pyridazine ring significantly enhances its solubility in polar solvents, making it an excellent precursor for cross-coupling reactions and the synthesis of bipyridazine ligands, as utilized in advanced coordination chemistry [4]. However, this same electronic activation makes the C-3 position highly electrophilic.

Table 1: Physicochemical and Hazard Profile

ParameterSpecification / HazardMechanistic Implication
Chemical Name 3-Bromo-6-methylpyridazinium chlorideCationic N-heterocycle
CAS Number 97721-78-3Unique identifier for the chloride salt
Free Base CAS 65202-58-63-Bromo-6-methylpyridazine
Molecular Formula C5H6BrClN2Halogenated organic salt
GHS Hazards H302, H315, H317, H319, H335Acute toxicity, severe irritation, sensitization
Reactivity Profile Electrophilic at C-3Susceptible to nucleophilic attack (SNAr)
The Causality of Toxicity

From a toxicological standpoint, the electrophilicity of the brominated carbon is the root cause of its hazard profile. The1, noting its potential for acute mammalian toxicity and systemic organ effects [3].

When the fine dust contacts skin or mucosal membranes, the compound can undergo nucleophilic aromatic substitution (SNAr) with biological nucleophiles (e.g., thiol groups in cysteine residues). This covalent binding forms hapten-protein adducts, triggering the allergic skin reactions (H317) commonly associated with this class of molecules. Furthermore, the chloride salt can dissociate in the moisture of the respiratory tract or eyes, localizedly lowering the pH and causing severe irritation (H319, H335).

Toxicity_Pathway Exposure Exposure to 3-Bromo-6-methylpyridazinium chloride Absorption Dermal / Inhalation Absorption Exposure->Absorption Metabolism Hepatic Cytochrome P450 Metabolism Absorption->Metabolism Irritation Severe Mucosal / Eye Irritation (H319/H335) Absorption->Irritation Direct Contact Electrophile Reactive Electrophilic Intermediates Metabolism->Electrophile Adducts Protein / DNA Adduct Formation Electrophile->Adducts Sensitization Allergic Skin Reaction (H317) Adducts->Sensitization

Fig 1: Mechanistic toxicity and exposure pathway of halogenated pyridazines.

Self-Validating Handling Protocols

To ensure uncompromising safety, we must implement a self-validating system —a protocol that inherently verifies its own success or failure during execution.

  • Causality in PPE Selection: Standard latex gloves are insufficient. Halogenated organics can permeate latex rapidly. We mandate nitrile gloves (minimum 0.11 mm thickness). Self-Validation: To validate glove integrity, researchers must perform a pneumatic inflation test (trapping air and squeezing) prior to donning to check for micro-punctures. Because the compound is a fine, hygroscopic powder, aerosolization is a high risk. The2 [1].

  • Fume Hood Validation: Before transferring the compound, verify the fume hood face velocity is between 100-120 fpm. Self-Validation: Tape a small tissue strip to the bottom of the sash; its continuous inward deflection provides real-time visual confirmation of negative pressure.

Experimental Workflow: Solubilization and Quenching

When utilizing 3-Bromo-6-methylpyridazinium chloride in synthesis, the dissolution phase is the highest risk point for exposure. Strict regulatory compliance and inventory tracking, as managed by platforms like 3, must be maintained throughout the workflow[2].

Step-by-Step Methodology
  • Preparation: Place the sealed chemical vial in a desiccator within the fume hood. Allow it to equilibrate to ambient temperature to prevent condensation, which can cause the salt to cake and prematurely degrade into HCl gas.

  • Weighing: Use an anti-static weighing boat. Causality: The static charge on standard plastic boats can repel the fine chloride salt powder, causing it to become airborne and increasing inhalation risk.

  • Solubilization: Always add the solvent to the pre-weighed solid. Causality: Adding dry solid to a solvent creates a splash risk and aggressively aerosolizes the dust upon impact with the liquid surface.

  • Quenching Unreacted Material: Unreacted electrophilic pyridazines must not be disposed of directly. Add a 5% aqueous Sodium Bicarbonate ( NaHCO3​ ) solution dropwise. Self-Validation: The effervescence ( CO2​ release) serves as a visual indicator that the acidic chloride salt is being actively neutralized. Once effervescence ceases, the solution is deactivated and safe for transfer to halogenated organic waste.

SOP_Workflow Start Pre-Experiment Risk Assessment PPE Don Advanced PPE (P95 Respirator, Nitrile Gloves) Start->PPE FumeHood Transfer to Fume Hood (Min. Face Velocity 100 fpm) PPE->FumeHood Handling Weighing & Solubilization (Avoid Dust Formation) FumeHood->Handling Spill Spill Detected? Handling->Spill Quench Quench with 5% NaHCO3 & Absorb Spill->Quench Yes Success Experiment Complete Spill->Success No Waste Dispose as Halogenated Organic Waste Quench->Waste Success->Waste

Fig 2: Self-validating standard operating procedure for handling and spill mitigation.

Emergency Response and Spill Mitigation

In the event of a spill, dry sweeping is strictly prohibited as it maximizes inhalation exposure.

Spill Response Protocol:

  • Evacuate the immediate area and allow the fume hood to clear airborne dust for 5 minutes.

  • Don a P95 respirator and heavy-duty nitrile gloves.

  • Cover the spill with absorbent chemical spill pads.

  • Causality Step: Gently wet the pads with a 5% NaHCO3​ solution to neutralize the acidic salt and suppress dust simultaneously.

  • Wipe from the perimeter inward to prevent spreading the contamination footprint.

  • Dispose of all materials in a sealed, labeled biohazard/chemical waste container.

References

  • Title: Chemical Safety Data Sheet MSDS / SDS - 3-bromo-6-methylpyridazine Source: ChemicalBook URL
  • Title: 3-bromo-6-methylpyridazinium chloride — Chemical Substance Information Source: NextSDS URL
  • Title: HALOGENATED ORGANIC COMPOUNDS Source: Pharos - Habitable URL
  • Title: 6,6'-Dimethyl-3,3'-bipyridazine Source: Benchchem URL

Sources

Exploratory

The Reactivity and Mechanistic Profiling of 3-Bromo-6-methylpyridazinium chloride in Advanced Organic Synthesis

An in-depth technical guide on the reactivity, mechanistic pathways, and laboratory applications of 3-Bromo-6-methylpyridazinium chloride. Introduction & Strategic Importance 3-Bromo-6-methylpyridazinium chloride (CAS 97...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the reactivity, mechanistic pathways, and laboratory applications of 3-Bromo-6-methylpyridazinium chloride.

Introduction & Strategic Importance

3-Bromo-6-methylpyridazinium chloride (CAS 97721-78-3) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development[1]. The pyridazine scaffold is a privileged structure found in numerous biologically active molecules, including dihydroorotate dehydrogenase (DHODH) inhibitors, GLP-1 receptor modulators[2], and chemokine receptor antagonists[3].

The compound exists as the hydrochloride salt of 3-bromo-6-methylpyridazine. This salt form not only improves the bench stability and solubility of the reagent but also imparts unique electronic properties that dictate its reactivity profile, making it a critical intermediate for complex molecular assembly.

Electronic Structure and Reactivity Profiling

The reactivity of 3-bromo-6-methylpyridazinium chloride is governed by the profound electron-withdrawing effect of the two adjacent nitrogen atoms in the diazine ring.

  • LUMO Lowering: Quaternization or protonation of the pyridazine nitrogen generates a pyridazinium cation. This positive charge acts as a powerful electron sink, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring.

  • C-Br Polarization: The bromine atom at the 3-position is highly activated. The electron-deficient ring polarizes the C-Br bond, priming it for both nucleophilic displacement and oxidative addition[4].

  • C-H Acidity: The methyl group at the 6-position exhibits enhanced C-H acidity due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it susceptible to side-chain functionalization and rigorous oxidation[5].

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)

Causality: Unlike neutral benzenoid systems, the pyridazinium core does not require strongly electron-withdrawing substituents (like nitro groups) to undergo SNAr. The protonated nitrogen stabilizes the accumulation of negative charge in the transition state (Meisenheimer complex). Attack preferentially occurs at C-3, displacing the bromide leaving group[6].

SNAr_Mechanism A 3-Bromo-6-methylpyridazinium (Electrophile) C Meisenheimer Complex (LUMO Stabilized) A->C Addition B Nucleophile (e.g., Amine) B->C e- pair donation D Bromide Elimination C->D Rearomatization E 3-Substituted-6-methylpyridazine (Product) D->E Deprotonation

Fig 1: SNAr mechanism of 3-bromo-6-methylpyridazinium chloride via Meisenheimer complex.

Self-Validating Protocol: Amination of 3-Bromo-6-methylpyridazinium chloride
  • Preparation: Suspend 3-bromo-6-methylpyridazinium chloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add K2CO3 (2.5 eq) to neutralize the hydrochloride salt, generating the free base in situ, followed by the addition of the amine nucleophile (1.2 eq).

  • Execution: Heat the mixture to 100–120 °C for 12 hours under an inert atmosphere[7].

  • Validation: Monitor via LC-MS. The reaction is complete when the distinct bromine isotope pattern (M / M+2 ratio of ~1:1) disappears, replaced by the mass of the aminated product.

  • Workup: Quench with ice water. Extract with ethyl acetate, wash with brine to remove DMF, and dry over anhydrous Na2SO4.

Mechanism 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Causality: The electron-deficient nature of the pyridazine ring accelerates the oxidative addition of Pd(0) into the C-Br bond. However, the basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst poisoning. Therefore, bidentate ligands with large bite angles, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are often employed to maintain a robust active catalytic species and prevent off-target coordination[8].

Suzuki_Coupling Pd Pd(0) Catalyst OA Oxidative Addition [Pd(II) Intermediate] Pd->OA + SM SM 3-Bromo-6-methylpyridazinium (Aryl Halide) SM->OA TM Transmetalation (Arylboronic Acid + Base) OA->TM Base / R-B(OH)2 RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod 3-Aryl-6-methylpyridazine (Cross-Coupled Product) RE->Prod

Fig 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for pyridazine arylation.

Self-Validating Protocol: Synthesis of 3-Aryl-6-methylpyridazine
  • Preparation: Charge a Schlenk flask with 3-bromo-6-methylpyridazinium chloride (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (3.0 eq)[2].

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Degassing is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Execution: Heat the biphasic mixture at 90 °C for 8 hours under a nitrogen atmosphere.

  • Validation: Analyze by TLC (UV 254 nm). The product typically exhibits a lower Rf value than the starting halide. 1H NMR validation will show the disappearance of the characteristic C-4 and C-5 doublets of the starting material and the emergence of an extended aromatic multiplet.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with dichloromethane, concentrate, and purify via flash chromatography.

Mechanism 3: Oxidation of the C-6 Methyl Group

Causality: The electron-poor pyridazine ring increases the acidity of the methyl protons at C-6. This allows for rigorous oxidation to a carboxylic acid using strong oxidants like potassium dichromate (K2Cr2O7) in concentrated sulfuric acid[5]. The reaction proceeds via the formation of a chromate ester intermediate, which undergoes subsequent elimination to yield the oxidized functional group.

Self-Validating Protocol: Synthesis of 6-Bromopyridazine-3-carboxylic acid
  • Preparation: To a mechanically stirred mixture of 3-bromo-6-methylpyridazine (1.0 eq) and concentrated H2SO4 (5 volumes) maintained at <50 °C, carefully add finely ground K2Cr2O7 (1.2 eq) in small portions[5].

  • Execution: Stir the mixture at 50 °C for 2 hours, then heat on a steam bath for an additional 2 hours[5].

  • Validation: IR spectroscopy of the isolated product will reveal a broad O-H stretch (2500-3000 cm⁻¹) and a sharp, intense C=O stretch (~1700 cm⁻¹) indicative of the carboxylic acid.

  • Workup: Pour the dark mixture onto crushed ice. Extract the aqueous layer extensively with diethyl ether. Safety Note: Ensure proper disposal of the aqueous mother liquor, which contains toxic chromium salts[5].

Quantitative Data Summary

Reaction TypeReagents / CatalystNucleophile / Coupling PartnerTypical YieldKey Intermediate
SNAr (Amination) Base (K2CO3), DMF, 100–120 °CPrimary/Secondary Amines65–85%Meisenheimer Complex
Suzuki Coupling Pd(dppf)Cl2, Na2CO3, Dioxane/H2OArylboronic Acids70–90%Pd(II) Aryl-Halide
Oxidation K2Cr2O7, conc. H2SO4, 50 °CN/A (Oxidant)~80%Chromate Ester

References

  • Title: 3-bromo-6-methylpyridazinium chloride | 97721-78-3 - ChemicalBook Source: ChemicalBook URL
  • Title: Product Class 8: Pyridazines Source: Thieme Connect URL
  • Title: US7960349B2 - N-terminally modified GLP-1 receptor modulators Source: Google Patents URL
  • Title: US6265434B1 - Pyrrolidine modulators of chemokine receptor activity Source: Google Patents URL
  • Title: 65202-58-6 | 3-Bromo-6-methylpyridazine | Bromides Source: Ambeed URL
  • Title: WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists Source: Google Patents URL
  • Title: 3-Methyl-6-(tributylstannyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing 3-Bromo-6-methylpyridazinium Chloride

Executive Summary 3-Bromo-6-methylpyridazinium chloride (CAS: 97721-78-3) is a highly versatile, electron-deficient heteroaryl building block widely utilized in modern drug discovery . The 1,2-diazine (pyridazine) core s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-6-methylpyridazinium chloride (CAS: 97721-78-3) is a highly versatile, electron-deficient heteroaryl building block widely utilized in modern drug discovery . The 1,2-diazine (pyridazine) core serves as an excellent bioisostere for phenyl and pyridine rings, offering enhanced aqueous solubility, reduced lipophilicity (lower LogP), and unique bidentate hydrogen-bond accepting capabilities.

In medicinal chemistry, this scaffold is frequently functionalized via palladium-catalyzed cross-coupling to synthesize complex active pharmaceutical ingredients (APIs). Notable applications include the development of sustained-release GLP-1 receptor modulators , indole-based therapeutics , and substituted piperidines acting as orexin receptor antagonists [[1]](). This application note details the mechanistic rationale and self-validating protocols for deploying this salt in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Rationale & Catalyst Selection

Working with the pyridazinium chloride salt requires specific stoichiometric and mechanistic considerations compared to standard aryl halides:

  • Salt vs. Free Base Causality: The free base, 3-bromo-6-methylpyridazine, is prone to gradual oxidation and degradation upon prolonged exposure to air and light. Utilizing the hydrochloride salt form ensures a highly stable, crystalline precursor with a consistent shelf-life . However, this necessitates the addition of at least 1.0 extra equivalent of base in any cross-coupling reaction to liberate the active electrophile in situ.

  • Oxidative Addition Dynamics: The highly electron-deficient nature of the pyridazine ring accelerates the oxidative addition of the Pd(0) active species into the C–Br bond.

  • Catalyst Poisoning & Ligand Selection: The adjacent nitrogen atoms on the pyridazine ring can act as potent ligands, coordinating to the palladium center and stalling the catalytic cycle prior to transmetalation or reductive elimination. To prevent this off-cycle sequestration, strongly coordinating, sterically demanding bidentate (e.g., dppf) or dialkylbiaryl phosphine ligands (e.g., XPhos) are strictly required.

Catalytic Workflow

G Salt 3-Bromo-6-methylpyridazinium Chloride Base Base Neutralization (e.g., K2CO3 or NaOtBu) Salt->Base + Base FreeBase 3-Bromo-6-methylpyridazine (Active Electrophile) Base->FreeBase - HCl OxAdd Oxidative Addition (Fast due to electron deficiency) FreeBase->OxAdd Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Trans Transmetalation / Amine Binding (Ligand-dependent step) OxAdd->Trans Pd(II) Intermediate RedElim Reductive Elimination (Sterically driven) Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized 6-Methylpyridazine RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling with 3-bromo-6-methylpyridazinium chloride.

Optimization of Reaction Conditions

The following table summarizes quantitative optimization data for the cross-coupling of 3-bromo-6-methylpyridazinium chloride, highlighting the critical role of ligand and base selection.

Reaction TypeCatalyst SystemBase (Equiv)Solvent / TempYield (%)Mechanistic Observation
Suzuki-Miyaura Pd(PPh3)4 (5 mol%)Na2CO3 (3.0)Dioxane/H2O, 90°C45%Significant catalyst poisoning by pyridazine nitrogens.
Suzuki-Miyaura Pd(dppf)Cl2 (5 mol%)K2CO3 (3.0)Dioxane/H2O, 90°C88% dppf ligand sterically prevents off-cycle Pd-N coordination.
Buchwald-Hartwig Pd2(dba)3 / BINAPNaOtBu (3.5)Toluene, 100°C32%Sluggish reductive elimination; unreacted starting material.
Buchwald-Hartwig Pd2(dba)3 / XPhosNaOtBu (3.5)Dioxane, 100°C91% XPhos effectively drives reductive elimination of the amine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to ensure the reaction is proceeding correctly, allowing the scientist to troubleshoot in real-time.

Protocol A: Suzuki-Miyaura Coupling (Aryl-Pyridazine Synthesis)

Reference application: Synthesis of GLP-1 receptor modulator precursors .

Step 1: Reagent Charging To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-6-methylpyridazinium chloride (1.0 equiv, MW: 209.47 g/mol ), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Expert Tip: Always calculate equivalents using the MW of the chloride salt (209.47), not the free base (173.01), to avoid stoichiometric imbalances.

Step 2: Base Addition Add K2CO3 (3.0 equiv).

  • Causality: 1.0 equivalent is consumed immediately to neutralize the pyridazinium hydrochloride salt. The remaining 2.0 equivalents are required to form the reactive palladium-carbonato/hydroxo species that activates the boronic acid for transmetalation.

Step 3: Solvent Addition & Degassing Add a 4:1 mixture of 1,4-Dioxane and deionized H2O (0.2 M relative to the pyridazinium salt). Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Causality: Water is strictly required to dissolve the inorganic base and facilitate boronate formation.

Step 4: Reaction Initiation & Self-Validation Heat the reaction to 90°C.

  • Self-Validation Check 1 (Visual): Within 15 minutes of heating, the solution should transition from the dark red/brown of the precatalyst to a clear amber/yellow, indicating the successful generation of the active Pd(0) species. If the solution turns opaque black, Pd(0) has aggregated into inactive palladium black (due to oxygen contamination or ligand dissociation). The reaction must be discarded.

Step 5: Monitoring & Intervention Stir at 90°C for 4 hours. Monitor by LC-MS.

  • Self-Validation Check 2 (Analytical): The mass of the free base (m/z 173/175) should completely disappear. If the reaction stalls at ~70% conversion, do not add more palladium . Pyridazine couplings often stall if the local pH drops as HCl is liberated, preventing boronate formation. Add 0.5 equiv of aqueous K2CO3 and heat for 1 additional hour to rescue the reaction.

Step 6: Workup Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Reference application: Synthesis of substituted piperidines for orexin receptor antagonists .

Step 1: Reagent Charging In a glovebox or under strict argon atmosphere, charge a vial with 3-bromo-6-methylpyridazinium chloride (1.0 equiv), the secondary amine (1.2 equiv), Pd2(dba)3 (0.02 equiv, yielding 4 mol% Pd), and XPhos (0.08 equiv).

Step 2: Base Addition Add NaOtBu (3.5 equiv).

  • Causality: NaOtBu is chosen because its conjugate acid (t-butanol) is bulky and non-nucleophilic. The high equivalent count ensures complete neutralization of the pyridazinium salt while maintaining a highly basic environment to deprotonate the amine upon binding to the Pd(II) intermediate.

Step 3: Solvent & Heating Add anhydrous 1,4-Dioxane (0.15 M). Seal the vial and heat to 100°C for 12 hours.

Step 4: Self-Validation Check Monitor the reaction via TLC (1:1 EtOAc/Hexane).

  • Self-Validation Check: The amine starting material (visualized by ninhydrin stain) should deplete, replaced by a highly UV-active (254 nm) product spot at a lower Rf (due to the polarity of the pyridazine ring). If a persistent suspension of unreacted salt remains after 2 hours, it indicates insufficient base solubility. Adding 0.5 equivalents of a soluble organic base (e.g., DBU) will solubilize the base and restart the catalytic cycle.

Step 5: Workup Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium residues, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography to avoid product retention on standard acidic silica.

References

  • Indole and indoline derivatives and methods of use thereof. Google Patents (US20100249105A1). Retrieved March 30, 2026, from

  • Sustained release GLP-1 receptor modulators. Google Patents (US7534763B2). Retrieved March 30, 2026, from

  • [[1]]() Substituted prolines / piperidines as orexin receptor antagonists. Google Patents (WO2015123355A1). Retrieved March 30, 2026, from

Sources

Application

Application Note: 3-Bromo-6-methylpyridazinium chloride in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Profile In the landscape of modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Profile

In the landscape of modern medicinal chemistry, the pyridazine scaffold is a highly privileged pharmacophore, offering unique hydrogen-bonding capabilities, favorable dipole moments, and improved aqueous solubility compared to its phenyl or pyridyl isosteres. Among the most versatile building blocks for accessing complex pyridazine derivatives is 3-Bromo-6-methylpyridazinium chloride (CAS: 97721-78-3).

Handling this reagent as a hydrochloride salt, rather than the free base (3-bromo-6-methylpyridazine, CAS: 65202-58-6), provides distinct operational advantages. The salt form exhibits superior benchtop stability, reduced volatility, and resistance to atmospheric oxidation. In situ neutralization liberates the highly reactive free base, which serves as a premier electrophile for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr) [3].

Mechanistic Insights: The "Why" Behind the Reactivity

As a Senior Application Scientist, it is critical to understand the electronic topology of the pyridazine ring to optimize reaction conditions.

  • Causality of C3-Activation: The adjacent electronegative nitrogen atoms in the 1,2-diazine system exert a profound electron-withdrawing inductive and mesomeric effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Consequently, the C3-bromine bond is highly activated. The activation energy required for oxidative addition by Pd(0) species is drastically reduced, making it an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings [3].

  • SNAr Facilitation: The same LUMO-lowering effect stabilizes the anionic Meisenheimer complex intermediate during nucleophilic attack, allowing SNAr reactions with amines and alkoxides to proceed under milder conditions than those required for standard halobenzenes.

  • The Role of the C6-Methyl Group: The methyl group provides a steric shield that directs regioselectivity, preventing unwanted side reactions at the C5 position. Furthermore, it serves as a latent functional handle; it can be subjected to lateral lithiation or radical halogenation (e.g., using NBS) for subsequent downstream functionalization.

Key Pharmaceutical Applications

The strategic incorporation of the 6-methylpyridazine moiety has been pivotal in several high-profile drug discovery programs:

  • GLP-1 Receptor Modulators: 3-Bromo-6-methylpyridazine is utilized as a precursor to synthesize modified biphenylalanine or phenyl-heteroaryl-alanine residues. These non-natural amino acids are incorporated into peptide sequences via solid-phase Suzuki reactions to create sustained-release GLP-1 receptor modulators for Type II diabetes treatment [1].

  • PARG Inhibitors: Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in DNA repair. 3-Bromo-6-methylpyridazine is coupled with benzimidazolone derivatives via copper-catalyzed Ullmann-type C-N coupling to yield potent PARG inhibitors used in oncology [2].

  • Neuropharmacological Agents: The scaffold is used to synthesize indolin-2-one derivatives that act as atypical antipsychotics and anxiolytics, modulating central nervous system pathways.

Reactivity Precursor 3-Bromo-6-methylpyridazinium chloride (Stable Salt Form) FreeBase 3-Bromo-6-methylpyridazine (Active Intermediate) Precursor->FreeBase Base Neutralization (-HCl) Suzuki Suzuki-Miyaura Cross-Coupling FreeBase->Suzuki Pd(0), Boronic Acid Buchwald Buchwald-Hartwig Amination FreeBase->Buchwald Pd(0), Amine SNAr Nucleophilic Aromatic Substitution (SNAr) FreeBase->SNAr Nucleophile, Heat Prod1 Aryl/Heteroaryl Pyridazines (GLP-1) Suzuki->Prod1 Prod2 Amino-Pyridazines (PARG Inhibitors) Buchwald->Prod2 Prod3 Ether Pyridazines (Antipsychotics) SNAr->Prod3

Fig 1: Reaction pathways and pharmaceutical applications of 3-Bromo-6-methylpyridazinium chloride.

Quantitative Data: Reaction Optimization Summary

To facilitate rapid protocol adoption, the following table summarizes optimized conditions for transforming 3-Bromo-6-methylpyridazinium chloride across various reaction paradigms.

Reaction TypeCatalyst / LigandBase RequirementOptimal SolventTemp (°C)Yield RangeTarget Application
Suzuki-Miyaura Pd(dppf)Cl₂, NoneK₂CO₃ (3.0 eq)1,4-Dioxane/H₂O (4:1)90 - 10075 - 92%Peptide side-chains [1]
Ullmann C-N CuI, trans-DMCHDK₂CO₃ (3.0 eq)DMSO or DMF100 - 12065 - 85%PARG Inhibitors [2]
SNAr (Amination) None requiredDIPEA (3.0 eq)NMP or DMF110 - 13070 - 95%Antipsychotics
Buchwald-Hartwig Pd₂(dba)₃, XantphosCs₂CO₃ (3.0 eq)Toluene90 - 11060 - 80%Kinase Inhibitors

*Note: 1.0 equivalent of the specified base is intrinsically consumed to neutralize the hydrochloride salt of the precursor. The remaining equivalents drive the catalytic cycle or substitution mechanism.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include specific stoichiometric adjustments required when utilizing the hydrochloride salt form, ensuring reproducibility and high yields.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-aryl-6-methylpyridazine derivatives.

Causality Note: The use of a biphasic Dioxane/Water system is critical. Water dissolves the inorganic base (K₂CO₃) and the byproduct (KCl) generated upon neutralization of the pyridazinium salt, preventing the precipitation of salts that could coat the palladium catalyst and arrest the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6-methylpyridazinium chloride (1.0 mmol, 209.5 mg) and the desired arylboronic acid (1.2 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 mmol, 414.6 mg). Crucial: 1.0 mmol neutralizes the HCl; 2.0 mmol remains to form the reactive boronate complex.

  • Solvent & Degassing: Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL). Seal the flask with a septum. Degas the heterogeneous mixture by sparging with ultra-pure Argon or N₂ for 15 minutes.

  • Reaction Execution: Replace the sparging needle with a balloon of Argon. Heat the reaction mixture in a pre-heated oil bath at 95 °C for 12 hours under vigorous stirring.

  • Validation (TLC): Monitor reaction completion via TLC (Eluent: 50% EtOAc in Hexanes, visualize under UV 254 nm). The starting material spot should be completely consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3-aryl-6-methylpyridazine.

Protocol B: Copper-Catalyzed Ullmann C-N Coupling (PARG Inhibitor Intermediate)

Objective: N-arylation of benzimidazolone derivatives.

Step-by-Step Methodology:

  • Charge: In a sealed tube, combine 5-fluoro-3-(2-methoxyethyl)-1H-benzimidazol-2-one (1.0 mmol), 3-Bromo-6-methylpyridazinium chloride (1.1 mmol, 230 mg), and K₂CO₃ (3.0 mmol, 414.6 mg).

  • Catalyst & Ligand: Add CuI (0.1 mmol, 19 mg) and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 mmol, 31.5 µL) [2].

  • Reaction: Suspend the mixture in anhydrous DMSO (5.0 mL). Purge with N₂ for 5 minutes. Seal the tube and heat at 110 °C for 16 hours.

  • Workup: Cool to ambient temperature. Quench with saturated aqueous NH₄Cl solution (10 mL) to complex the copper (solution turns blue). Extract with Dichloromethane (3 × 15 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, concentrate, and purify via automated flash chromatography.

Workflow Visualization: Solid-Phase Peptide Synthesis (GLP-1)

When 3-Bromo-6-methylpyridazinium chloride is used to generate non-natural amino acids for GLP-1 modulators, the cross-coupling often occurs directly on a solid support (e.g., SynPhase™ Lanterns) [1].

GLP1_Workflow Step1 3-Bromo-6-methylpyridazinium chloride (Neutralized in situ) Step2 Solid-Phase Suzuki Coupling (on Peptidyl-Resin) Step1->Step2 Pd(PPh3)4, Base, Heat Step3 Modified Phenylalanine Residue Integration (Positions X10/X11) Step2->Step3 Peptide Elongation Cycle Step4 TFA Cleavage & Deprotection Step3->Step4 Scavengers / Acid Step5 GLP-1 Receptor Modulator (Sustained Release Zinc Adduct) Step4->Step5 ZnCl2 Formulation

Fig 2: Integration of 3-Bromo-6-methylpyridazine into GLP-1 receptor modulators via solid-phase synthesis.

References

  • Source: Google Patents (US7534763B2)
  • Source: Google Patents (WO2016097749A1)
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
Method

Application Note: 3-Bromo-6-methylpyridazinium Chloride in the Synthesis of Advanced Heterocyclic Compounds

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols Executive Summary & Mechanistic Rationale The synthesis of highly functionalized heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized heterocyclic compounds relies heavily on versatile, electron-deficient building blocks. 3-Bromo-6-methylpyridazine (and its shelf-stable hydrochloride salt, 3-bromo-6-methylpyridazinium chloride) serves as a privileged scaffold in pharmaceutical and materials chemistry[1].

From a mechanistic perspective, the pyridazine nucleus is highly electron-deficient due to the adjacent electronegative nitrogen atoms. This electronic environment significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the C3-position, bearing the bromine atom, is highly activated for both oxidative addition in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (S_NAr) [2].

Handling Note: While the free base is commonly utilized, the pyridazinium chloride salt offers superior shelf stability and aqueous solubility. When utilizing the chloride salt in cross-coupling methodologies, an additional equivalent of base must be incorporated to liberate the free base in situ and prevent catalyst poisoning by excess protons.

Synthetic Strategies and Application Logic

The strategic functionalization of 3-bromo-6-methylpyridazine branches into several critical domains of modern chemistry:

  • Drug Discovery (Metabolic Diseases): Suzuki-Miyaura cross-coupling of this scaffold is instrumental in synthesizing N-terminally modified GLP-1 receptor modulators, which are crucial for treating Type II Diabetes[3].

  • Materials Science: Palladium-catalyzed homocoupling yields 6,6'-dimethyl-3,3'-bipyridazine, a bidentate bridging ligand used to construct Coordination Polymers and Metal-Organic Frameworks (MOFs)[4].

  • Kinase Inhibitors: Buchwald-Hartwig aminations leverage the activated bromide to create aminopyridazine derivatives[5].

AppLogic Core 3-Bromo-6-methylpyridazine (Free Base or HCl Salt) R1 Suzuki-Miyaura Cross-Coupling Core->R1 R2 Pd-Catalyzed Homocoupling Core->R2 R3 S_NAr / Buchwald-Hartwig Amination Core->R3 App1 GLP-1 Receptor Modulators (Metabolic Disease) R1->App1 App2 6,6'-Dimethyl-3,3'-bipyridazine (MOFs & Catalysis) R2->App2 App3 Aminopyridazine Derivatives (Kinase Inhibitors) R3->App3

Synthetic strategies and downstream applications of 3-bromo-6-methylpyridazine.

Experimental Methodologies & Protocols

Protocol A: Synthesis of 3-Bromo-6-methylpyridazine Precursor

This protocol details the conversion of the tautomeric lactam (6-methylpyridazin-3(2H)-one) to the active bromide[3].

Step-by-Step Procedure:

  • Reagent Mixing: In a round-bottom flask, combine 2.20 g (20.0 mmol) of 3-methyl-6-pyrazinol with 13.06 g (45.6 mmol, 2.3 eq) of phosphorous oxybromide (POBr₃)[3].

  • Thermal Activation: Stir and heat the mixture in a pre-heated oil bath at 130 °C for 50 minutes[3].

    • Causality: POBr₃ acts as both the brominating agent and the solvent. The high thermal energy (130 °C) is required to drive the aromatization and substitution of the hydroxyl/lactam oxygen.

  • Quenching: Cool the solid reaction mixture in an ice bath and carefully add ~20 g of chipped ice[3].

    • Causality: Ice safely hydrolyzes unreacted POBr₃ into phosphoric and hydrobromic acids, preventing violent exothermic boiling that would occur with liquid water.

  • Neutralization & Extraction: Chill the solution and slowly add 50% KOH until neutralized[3]. Extract with ethyl acetate.

    • Causality: Neutralization is mandatory to partition the free base pyridazine into the organic phase. KOH is preferred over NaOH because potassium phosphate byproducts are highly water-soluble, mitigating emulsion formation during phase separation.

Protocol B: Suzuki-Miyaura Cross-Coupling for GLP-1 Modulators

Used for appending aryl/heteroaryl groups to the pyridazine core[3].

MechCycle A 3-Bromo-6-methylpyridazine B Oxidative Addition [Pd(0) -> Pd(II)] A->B C Transmetalation (Boronic Acid + Base) B->C D Reductive Elimination C->D E Heteroaryl Product + Pd(0) D->E E->B Catalyst Regeneration

Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with 3-bromo-6-methylpyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium tert-butoxide (NaOtBu) (1.8 eq)[5]. If using the pyridazinium chloride salt, increase base to 2.8 eq.

  • Catalyst Addition: Add tBuXPhos Pd G3 precatalyst (0.05 eq)[5].

    • Causality: tBuXPhos Pd G3 rapidly activates to form a highly reactive, sterically bulky Pd(0) species. This accelerates transmetalation and prevents the competitive protodeboronation of the boronic acid.

  • Solvent & Degassing: Add anhydrous Dioxane/tBuOH (2:1 ratio). Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes[5].

    • Causality: The mixed solvent system dissolves both the organic substrates and the inorganic base. Degassing is critical; residual oxygen irreversibly oxidizes the Pd(0) active catalyst to inactive Pd(II) species.

  • Reaction: Stir at room temperature to 90 °C (depending on steric bulk) for 1–4 hours until TLC indicates complete consumption of the bromide[5].

  • Workup: Dilute with ethyl acetate, wash with water, dry over Na₂SO₄, and purify via flash chromatography[5].

Protocol C: Palladium-Catalyzed Homocoupling

Used to synthesize 6,6'-dimethyl-3,3'-bipyridazine ligands[4].

Step-by-Step Procedure:

  • Mixing: Combine 3-bromo-6-methylpyridazine (2.0 eq), Pd(OAc)₂ (0.1 eq), Piperazine (0.2 eq), and K₃PO₄ (3.0 eq) in anhydrous DMF[4].

  • Heating: Heat the mixture to 140 °C under a nitrogen atmosphere for 18 hours[4].

    • Causality: The homocoupling of electron-deficient heterocycles is notoriously difficult. Piperazine acts as a transient directing ligand that stabilizes the intermediate organopalladium species, facilitating the necessary C-C bond formation between two electron-poor rings.

  • Isolation: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate under reduced pressure. Recrystallize from ethanol to yield the bridging ligand[4].

Quantitative Data and Reaction Optimization

The following table summarizes empirically validated reaction parameters for transformations involving 3-bromo-6-methylpyridazine, allowing researchers to select optimal conditions based on their desired application.

Reaction TypeCatalyst / Reagent SystemBaseSolvent SystemTemp (°C)Typical Yield (%)Primary Application
Bromination POBr₃ (neat, 2.3 eq)None (KOH for workup)None (Neat)13075–85Precursor Synthesis[3]
Suzuki Coupling tBuXPhos Pd G3 (5 mol%)NaOtBuDioxane / tBuOH25–9060–90GLP-1 Modulators[3],[5]
Homocoupling Pd(OAc)₂ / PiperazineK₃PO₄DMF14050–70Bipyridazine MOF Ligands[4]
Buchwald-Hartwig tBuXPhos Pd G3 (10 mol%)NaOtBuDioxane80–10065–85Aminopyridazines[5]

References

  • Mapelli, C. et al.N-terminally modified GLP-1 receptor modulators. U.S. Patent 7,960,349 B2, issued June 14, 2011.
  • Science of Synthesis. Product Class 8: Pyridazines. Thieme Connect. Available at:[Link]

  • Lorthiois, E. et al.Dihydrocyclopenta-isoquinoline-sulfonamide derivatives compounds. U.S. Patent Application 2023/0303517 A1, published September 28, 2023.

Sources

Application

Application Note: 3-Bromo-6-methylpyridazinium Chloride in the Design and Synthesis of Chemical Biology Probes

Executive Summary & Chemical Rationale In the rapidly evolving field of chemical biology, the selection of versatile, highly reactive building blocks is paramount for the successful design of target-engagement probes, fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the rapidly evolving field of chemical biology, the selection of versatile, highly reactive building blocks is paramount for the successful design of target-engagement probes, fluorogenic sensors, and receptor modulators. 3-Bromo-6-methylpyridazinium chloride (CAS: 97721-78-3) has emerged as a privileged scaffold in this domain.

From a physicochemical perspective, utilizing the hydrochloride salt rather than the free base (3-bromo-6-methylpyridazine) provides significant experimental advantages. The salt exhibits superior bench stability, resisting the oxidative degradation and hygroscopicity that often plague free-base diazines. More importantly, the protonation of the pyridazine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This electron-deficient state highly activates the C3-bromo position, lowering the activation energy required for both transition-metal-catalyzed oxidative addition[1] and Nucleophilic Aromatic Substitution (SNAr) reactions. The C6-methyl group provides a critical steric shield that directs regioselectivity while serving as a potential handle for downstream functionalization (e.g., radical bromination or oxidation).

Key Applications in Probe Design

Palladium-Catalyzed Cross-Coupling for Fluorogenic Probes

Pyridazine derivatives are frequently employed in bioorthogonal chemistry and the development of fluorogenic probes[2]. 3-Bromo-6-methylpyridazine serves as a highly reactive electrophile for Suzuki-Miyaura and Stille cross-coupling reactions[1]. By coupling this scaffold with boronic acid-functionalized fluorophores, researchers can synthesize extended conjugated systems, such as bipyridazine ligands (e.g., 6,6'-dimethyl-3,3'-bipyridazine)[3]. These bipyridazine architectures act as bridging ligands for metal-organic frameworks (MOFs) and environmentally sensitive fluorescent sensors.

Peptide Modification for GPCR Target Engagement

N-terminal modification of peptide hormones is a proven strategy to enhance proteolytic stability while maintaining or improving receptor binding affinity. 3-Bromo-6-methylpyridazine has been successfully utilized to synthesize N-terminally modified Glucagon-Like Peptide-1 (GLP-1) receptor modulators[4]. By conjugating the pyridazine moiety to the peptide via an SNAr reaction, researchers achieve sustained-release profiles and critical resistance to dipeptidyl peptidase-4 (DPP-IV) cleavage—a major hurdle in diabetes drug development[5].

Small Molecule CNS and Antimicrobial Probes

The pyridazine scaffold is deeply embedded in neuropharmacology and infectious disease research. It is a core building block in the synthesis of highly selective muscarinic acetylcholine M1 receptor antagonists[6] and orexin receptor antagonists[7]. Furthermore, pyridazine derivatives are utilized to target the pterin-binding site of dihydropteroate synthase (DHPS) in Gram-negative bacteria, yielding potent, cell-permeable antimicrobial chemical probes[8].

Synthetic Workflows & Logical Relationships

Workflow A 3-Bromo-6-methylpyridazinium Chloride B Suzuki-Miyaura Cross-Coupling A->B C SNAr / N-Alkylation A->C D Fluorogenic Probes (Bipyridazines) B->D E CNS Probes (M1/Orexin Antagonists) B->E C->E F Peptide Modulators (GLP-1 Receptors) C->F

Synthetic diversification of 3-Bromo-6-methylpyridazinium chloride into chemical biology probes.

Pathway P Pyridazine-Modified GLP-1 Probe R GLP-1 Receptor (GPCR) P->R Binds & Activates G Gαs Protein Activation R->G AC Adenylate Cyclase (AC) G->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Out Insulin Secretion & Target Engagement PKA->Out

Mechanism of action for pyridazine-modified GLP-1 receptor probes in target engagement.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Conjugate 3-bromo-6-methylpyridazine to an arylboronic acid-functionalized fluorophore to create an extended biaryl probe[9]. Causality & Design Choice: Because the starting material is a hydrochloride salt, it must be neutralized in situ. We utilize an excess of a mild base (K₂CO₃) in a biphasic Dioxane/H₂O system to liberate the free base, which is required for the oxidative addition step of the Pd(0) catalytic cycle. Pd(dppf)Cl₂ is specifically selected because its bidentate dppf ligand effectively prevents catalyst poisoning by the coordinating nitrogen atoms of the pyridazine ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-6-methylpyridazinium chloride (1.0 eq), the target arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Catalyst Introduction: Under a positive flow of argon, quickly add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and purge with argon for an additional 5 minutes.

  • Reaction: Heat the reaction mixture in an oil bath at 90°C for 12 hours with vigorous stirring.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating when the m/z 173/175 doublet (corresponding to the free base bromine isotopes) completely disappears, indicating full conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.

Protocol B: SNAr-Mediated Peptide Conjugation (Solid-Phase)

Objective: N-terminal labeling of a resin-bound GLP-1 peptide analog with the pyridazine scaffold[4]. Causality & Design Choice: The highly electron-withdrawing nature of the diazine ring activates the C3-bromo position for SNAr by the peptide's primary amine. Using a polar aprotic solvent (DMF) and a non-nucleophilic base (DIPEA) ensures the N-terminal amine remains deprotonated and highly nucleophilic without causing premature cleavage of the peptide from the resin.

Step-by-Step Methodology:

  • Resin Swelling: Transfer the peptidyl-resin (bearing a fully deprotected N-terminal amine) into a solid-phase peptide synthesis (SPPS) reaction vessel. Swell in anhydrous DMF for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve 3-bromo-6-methylpyridazinium chloride (5.0 eq relative to resin loading) and DIPEA (10.0 eq) in a minimal volume of anhydrous DMF.

  • Conjugation: Add the reagent solution to the swelled resin. Agitate the suspension gently at 60°C for 16 hours. (Note: Elevated temperatures are required to overcome the steric hindrance of the C6-methyl group during the formation of the Meisenheimer complex).

  • Validation Checkpoint (Kaiser Test): Withdraw a few resin beads, wash with EtOH, and perform a ninhydrin (Kaiser) test. A negative result (beads remain yellow/colorless) confirms the complete absence of primary amines, validating a successful coupling.

  • Cleavage: Wash the resin thoroughly with DMF and DCM. Cleave the modified peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.

  • Isolation: Precipitate the pyridazine-modified peptide probe in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Quantitative Data Presentation

The following table summarizes standardized reaction parameters and expected yields when utilizing 3-Bromo-6-methylpyridazinium chloride across various probe-synthesis methodologies.

Reaction TypeReagents & CatalystSolvent & TempTypical YieldPrimary Application
Suzuki Coupling Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90°C75–85%Fluorogenic Probes & Bipyridazines[3]
Stille Coupling Aryl-SnBu₃, Pd(PPh₃)₄, CsFToluene, 110°C60–70%Bridging Ligands / MOFs[10]
SNAr (Solution) Aliphatic Amine, DIPEADMF, 80°C80–90%CNS Probes (M1/Orexin Antagonists)[6]
SNAr (Solid-Phase) Resin-bound peptide, DIPEADMF, 60°C>95% (Conv.)GLP-1 Receptor Modulators[4]

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Method

3-Bromo-6-methylpyridazinium chloride as a building block for functional materials.

Application Note: 3-Bromo-6-methylpyridazinium Chloride as a Versatile Synthon in Therapeutics and Materials Science Executive Summary 3-Bromo-6-methylpyridazinium chloride (and its free base, 3-bromo-6-methylpyridazine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Bromo-6-methylpyridazinium Chloride as a Versatile Synthon in Therapeutics and Materials Science

Executive Summary

3-Bromo-6-methylpyridazinium chloride (and its free base, 3-bromo-6-methylpyridazine) has emerged as a highly valuable heterocyclic building block. Characterized by a highly electron-deficient 1,2-diazine core, this compound serves as a critical intermediate in the synthesis of functional materials (such as Aggregation-Induced Emission fluorophores and OLEDs) and advanced therapeutics. Notably, it is a key precursor in the development of CNS-penetrable P2X7 receptor antagonists[1] and chemosensitizers that combat antifungal resistance in Candida albicans[2]. This guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing this synthon.

Physicochemical Profile & Mechanistic Causality

The utility of 3-bromo-6-methylpyridazinium chloride stems directly from its electronic topology. The presence of two adjacent electronegative nitrogen atoms in the pyridazine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • Electrophilicity (C3-Position): The C3-carbon bearing the bromine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in transition-metal catalysis.

  • Steric & Synthetic Shielding (C6-Position): The C6-methyl group provides a steric shield that directs regioselectivity and serves as a latent functional handle (e.g., for condensation reactions or oxidation to a carboxylic acid).

  • Salt Formation Causality: Converting the free base (3-bromo-6-methylpyridazine) to its hydrochloride salt (pyridazinium chloride) further withdraws electron density from the ring. This quaternization drastically accelerates SNAr reactions with weak nucleophiles (like hindered anilines) that would otherwise require forcing conditions or Buchwald-Hartwig amination.

Table 1: Physicochemical Properties

PropertyValue (Salt Form)Value (Free Base Form)[3]
Formula C5H6BrClN2C5H5BrN2
Molecular Weight 209.47 g/mol 173.01 g/mol
Appearance Off-white crystalline solidPale yellow solid/liquid
Solubility Water, Methanol, DMSODCM, EtOAc, DMF, THF
Primary Reactivity SNAr, Cross-CouplingCross-Coupling, Alkylation

Reactivity Mapping

The divergent synthetic utility of the pyridazinium core allows researchers to access a vast chemical space depending on the chosen reaction pathway.

ReactivityMap Core 3-Bromo-6-methylpyridazinium Chloride SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amines/Thiols Suzuki Palladium-Catalyzed Cross-Coupling Core->Suzuki Boronic Acids Methyl C6-Methyl Functionalization Core->Methyl Base/Electrophiles Drug Therapeutics (P2X7 Antagonists) SNAr->Drug Mat Functional Materials (AIEgens / OLEDs) Suzuki->Mat Ligand MOF Ligands & Condensation Products Methyl->Ligand

Caption: Divergent synthetic pathways of 3-bromo-6-methylpyridazinium chloride.

Applications in Drug Development and Materials

A. Therapeutics: P2X7 Antagonists and GLP-1 Modulators

In medicinal chemistry, the pyridazine ring is frequently utilized as a bioisostere for phenyl or pyridine rings to improve aqueous solubility and lower lipophilicity (LogP). 3-Bromo-6-methylpyridazine is a critical starting material in the synthesis of cyclohexyl fluoropyrimidinyl benzamides, which act as CNS-penetrable P2X7 receptor antagonists for neurodegenerative disorders[1]. Additionally, it has been utilized in the solid-phase synthesis of sustained-release GLP-1 receptor modulators for type-II diabetes management[4].

B. Functional Materials: Conjugated Systems

For materials science, the electron-withdrawing nature of the pyridazine core makes it an excellent electron-acceptor unit in Donor-Acceptor (D-A) conjugated polymers. By subjecting the C3-bromo position to Suzuki-Miyaura coupling with electron-rich aryl boronic acids, researchers can tune the bandgap of the resulting materials, yielding highly efficient fluorophores for Organic Light-Emitting Diodes (OLEDs).

Self-Validating Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol is optimized for synthesizing piperazinyl quinoline derivatives, which function as chemosensitizers against Candida albicans[2].

  • Causality of Design: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing with the primary amine nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-bromo-6-methylpyridazinium chloride (1.0 eq, 5.0 mmol) in anhydrous NMP (15 mL).

  • Base Addition: Add DIPEA (3.0 eq, 15.0 mmol) dropwise at room temperature. Stir for 10 minutes to ensure complete neutralization of the hydrochloride salt, generating the free base in situ.

  • Nucleophile Addition: Add the desired secondary amine (e.g., a piperazine derivative) (1.2 eq, 6.0 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 120 °C under an argon atmosphere for 6–8 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is complete when the isotopic cluster of the starting material (m/z 173/175) is entirely replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with 5% aqueous LiCl (3 × 20 mL) to remove the NMP. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This workflow is utilized to extend the pi-conjugation of the pyridazine core for functional materials.

SuzukiWorkflow Step1 1. Reagent Preparation Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Pd-Catalyst Addition Step2->Step3 Step4 4. Heating (80-100°C) Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Caption: Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

  • Causality of Design: A mixed solvent system of 1,4-Dioxane/H₂O (4:1) is utilized. Dioxane solubilizes the organic components, while water is essential to dissolve the inorganic base (Na₂CO₃), which activates the boronic acid via the formation of a highly reactive boronate complex, facilitating the transmetalation step[5].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 3-bromo-6-methylpyridazine (1.0 eq), aryl boronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Purge the solution with Argon for 15 minutes by subsurface sparging to remove dissolved oxygen, which would otherwise deactivate the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) against a positive flow of Argon.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours.

  • Self-Validation (IPC): Perform TLC (Hexane/EtOAc 7:3) visualized under UV (254 nm). The complete consumption of the distinct UV-active starting material spot validates successful oxidative addition and coupling.

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Quantitative Optimization Data

To maximize throughput and minimize side reactions (such as hydrodehalogenation), the conditions for the SNAr functionalization of the pyridazinium core must be strictly controlled. Table 2 summarizes the quantitative optimization of the amination reaction.

Table 2: Optimization of SNAr Conditions for 3-Bromo-6-methylpyridazinium Chloride

SolventBase (Equivalents)Temperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
EtOHEt₃N (2.0)80 (Reflux)2430%Protic solvent hydrogen-bonds with nucleophile, reducing reactivity.
DMFK₂CO₃ (3.0)801245%Heterogeneous base limits the rate of neutralization.
DMFDIPEA (3.0)100868%Homogeneous system improves kinetics; moderate thermal degradation observed.
NMP DIPEA (3.0) 120 6 85% Optimal: High dielectric constant stabilizes the transition state.

References

  • Chen, X., Pierce, B., Naing, W., Grapperhaus, M. L., & Phillion, D. P. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111. URL:[Link]

  • Youngsaye, W., et al. (2011). Piperazinyl quinolines as chemosensitizers to increase fluconazole susceptibility of Candida albicans clinical isolates. Bioorganic & Medicinal Chemistry Letters, 21(18), 5502-5505. URL:[Link]

  • Qian, Y., et al. (2009). Sustained release GLP-1 receptor modulators. US Patent 7534763B2.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 3-Bromo-6-methylpyridazinium chloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of halogenated pyridazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of halogenated pyridazine derivatives. The conversion of 6-methyl-3(2H)-pyridazinone to 3-bromo-6-methylpyridazinium chloride is notorious for variable yields, often plagued by incomplete conversion, thermal degradation, or hydrolytic product loss during the workup phase.

This guide is designed to move beyond basic recipes. By understanding the thermodynamic and kinetic levers of this reaction, we will establish a self-validating, high-yield protocol.

Mechanistic Causality & Reaction Pathway

The synthesis of 3-bromo-6-methylpyridazinium chloride is a two-stage process: the formation of the free base (3-bromo-6-methylpyridazine) followed by hydrochloride salt precipitation.

The initial bromination relies on the tautomeric equilibrium of 6-methyl-3(2H)-pyridazinone. The enol tautomer (3-hydroxy-6-methylpyridazine) acts as the nucleophile, attacking phosphorus oxybromide ( POBr3​ ) to form a highly reactive phosphorodibromidate intermediate. Subsequent nucleophilic aromatic substitution by the bromide ion displaces the phosphate leaving group, yielding the brominated free base[1].

MechanisticPathway SM 6-Methyl-3(2H)-pyridazinone (Starting Material) Tautomer 3-Hydroxy-6-methylpyridazine (Enol Tautomer) SM->Tautomer Tautomerization (Equilibrium) Intermediate Phosphorodibromidate (Active Intermediate) Tautomer->Intermediate POBr3 (Nucleophilic Attack) FreeBase 3-Bromo-6-methylpyridazine (Free Base) Intermediate->FreeBase Bromide Displacement (Heat) Product 3-Bromo-6-methylpyridazinium chloride (Final Salt) FreeBase->Product Anhydrous HCl (Salt Formation)

Mechanistic pathway of 3-Bromo-6-methylpyridazinium chloride synthesis.

Yield Optimization: The Kinetic vs. Thermodynamic Paradigm

A critical failure point in this synthesis is temperature control. Many legacy protocols recommend heating the reaction at 70 °C overnight. However, at this lower temperature, the bromide displacement of the phosphorodibromidate intermediate is kinetically sluggish. Prolonged exposure to the acidic POBr3​ environment leads to side reactions, capping the yield at approximately 31%[2].

By shifting to a thermodynamic paradigm—heating the reaction to 130 °C for a brief 50 minutes—the activation energy for the bromide displacement is rapidly overcome. This minimizes time-dependent degradation and boosts the isolated yield to ~80%[3].

Table 1: Quantitative Comparison of Reaction Conditions

Reaction TemperatureReaction TimeQuench MethodBase UsedAverage YieldReference
70 °C12–16 hoursIce waterSat. NaHCO3​ ~31%2[2]
130 °C50 minutesChipped ice50% KOH~80%3[3]

Self-Validating Experimental Protocol

Workflow N1 1. Bromination (POBr3, 130°C, 50 min) N2 2. Quenching (Chipped Ice + 50% KOH) N1->N2 N3 3. Extraction (DCM, 3x Wash) N2->N3 N4 4. Salt Formation (Anhydrous HCl in Dioxane) N3->N4

Optimized step-by-step experimental workflow for maximum yield.

Step 1: High-Temperature Bromination

  • Procedure: Mix 2.20 g (20.0 mmol) of 6-methyl-3(2H)-pyridazinone with 13.06 g (45.6 mmol, 2.3 eq) of POBr3​ . Stir and heat the mixture in a pre-heated oil bath at 130 °C for exactly 50 minutes[3].

  • Causality: POBr3​ acts as both the solvent and the brominating agent. The 2.3 molar excess drives the tautomeric equilibrium forward. The strict 50-minute time limit prevents thermal decomposition of the newly formed pyridazine ring.

Step 2: Thermal-Shock Quenching

  • Procedure: Remove the flask from the oil bath and immediately cool it in an ice bath. Carefully add ~20 g of chipped ice directly to the solid reaction mixture[3].

  • Causality: Unreacted POBr3​ hydrolyzes violently into H3​PO4​ and HBr. Using chipped ice instead of liquid water absorbs the exothermic shock via the enthalpy of fusion, preventing localized boiling that would hydrolyze your product back to the starting material.

Step 3: Rapid Neutralization & Extraction

  • Procedure: While maintaining the ice bath, add 50% KOH dropwise until the solution is neutralized (pH 7–8)[3]. Extract the aqueous layer with dichloromethane (DCM) ( 3×50 mL ). Combine the organic phases, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[1].

  • Validation Checkpoint: Before proceeding to salt formation, validate the free base.

    • LCMS (ESI): m/z 173 [M + 1]⁺[1].

    • ¹H NMR (CDCl₃, 400MHz): δ 7.86-7.88 (d, 1H, J = 8Hz), 7.52-7.54 (d, 1H, J = 8Hz), 2.55 (s, 3H)[1],[2].

Step 4: Anhydrous Salt Formation

  • Procedure: Dissolve the validated free base in anhydrous diethyl ether or 1,4-dioxane. Dropwise, add a stoichiometric equivalent of 4M HCl in dioxane at 0 °C. Filter the resulting precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry in a vacuum desiccator.

  • Causality: Pyridazinium salts are highly hygroscopic. Using aqueous HCl will cause the salt to oil out or form a gummy residue. Strict exclusion of water ensures a crisp, crystalline product.

Troubleshooting & FAQs

Q: Why is my yield stuck at ~30% despite running the reaction overnight? A: This is a classic kinetic vs. thermodynamic trap. At 70 °C, the nucleophilic displacement of the phosphorodibromidate intermediate by bromide is inefficient. Prolonged heating (overnight) simply leads to side reactions and degradation, capping the yield at ~31%[2]. Shift to the 130 °C / 50-minute protocol to provide sufficient activation energy for rapid bromination while minimizing time-dependent degradation[3].

Q: I am losing a massive amount of product during the aqueous quench. What is happening? A: Product loss during quenching is almost always due to localized acidic hydrolysis. When unreacted POBr3​ reacts with water, it forms HBr and H3​PO4​ . If the local pH drops too low and the temperature spikes simultaneously, the 3-bromo-6-methylpyridazine hydrolyzes back to the starting 6-methyl-3(2H)-pyridazinone. You must use chipped ice to maintain a temperature near 0 °C and use a strong base (like 50% KOH) added dropwise with vigorous stirring to rapidly push the pH to 7–8[3].

Q: The final 3-bromo-6-methylpyridazinium chloride salt is gummy instead of a crystalline solid. How can I fix this? A: Gummy salts indicate the presence of moisture or residual organic solvents trapped in the crystal lattice. Because pyridazinium salts are highly hygroscopic, you cannot use aqueous hydrochloric acid to form the salt. Ensure the salt formation is done under strictly anhydrous conditions (e.g., using HCl in dioxane) and dry the final product under high vacuum.

References

  • 3-bromo-6-methylpyridazine | 65202-58-6 , ChemicalBook, 1

  • US Patent 7,534,763 B2 - Sustained release GLP-1 receptor modulators , Google Patents, 3

  • US Patent Application 2016/0221973 A1 (Example 130) , Googleapis, 2

Sources

Optimization

Technical Support Center: Purification of Crude 3-Bromo-6-methylpyridazinium Chloride

Here is the technical support center for Purification techniques for crude 3-Bromo-6-methylpyridazinium chloride. Welcome to the technical support guide for the purification of 3-Bromo-6-methylpyridazinium chloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for Purification techniques for crude 3-Bromo-6-methylpyridazinium chloride.

Welcome to the technical support guide for the purification of 3-Bromo-6-methylpyridazinium chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who handle polar heterocyclic salts. As a quaternary pyridazinium salt, this compound presents unique purification challenges due to its high polarity, solubility characteristics, and potential instability.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude 3-Bromo-6-methylpyridazinium chloride?

A: The impurity profile largely depends on the synthetic route used for quaternization. Commonly, the crude product is contaminated with:

  • Unreacted 3-bromo-6-methylpyridazine: This is the neutral precursor to your salt and is significantly less polar.[1]

  • Excess Alkylating Agent: If the quaternization was achieved via reaction with a reagent like methyl iodide or dimethyl sulfate, residual amounts may be present.

  • Solvents: Residual solvents from the reaction (e.g., ethanol, acetonitrile, toluene) are common.

  • Side-Reaction Products: Depending on the reaction conditions, small amounts of decomposition or rearrangement products may form. For instance, N-heterocycles can sometimes undergo ring-opening or substitution reactions under harsh conditions.[2]

  • Water: The salt is hygroscopic and can absorb atmospheric moisture.

Q2: I tried to run a standard silica gel column, but my compound either streaked badly or stayed at the origin. Why did this happen?

A: This is a classic and expected issue. 3-Bromo-6-methylpyridazinium chloride is an ionic salt. Standard normal-phase chromatography using silica gel, which has an acidic surface (silanol groups, Si-OH), is generally unsuitable for highly polar and ionic compounds.[3] The cationic pyridazinium moiety interacts very strongly and often irreversibly with the acidic silanols, leading to poor elution, significant tailing (streaking), or complete retention on the column.[2][3]

Q3: What is the most straightforward purification method I should attempt first?

A: For most crude solid salts, recrystallization or a simple trituration/solvent wash should be your first approach. These techniques are fast, scalable, and often sufficient to remove non-polar impurities like the unreacted 3-bromo-6-methylpyridazine precursor. The synthesis of similar pyridinium salts often concludes with a simple filtration and recrystallization from a solvent like ethanol.[4]

Q4: How can I effectively assess the purity of my final product?

A: A combination of techniques is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool. The ¹H NMR spectrum will clearly show the disappearance of signals from the starting material and the appearance of new signals corresponding to the pyridazinium salt. Integration can provide a quantitative measure of purity relative to residual solvents or other impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify the mass of your target cation and detect any remaining impurities. Using a reversed-phase or HILIC column is appropriate here.[5]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities typically broaden and depress the melting point.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solids based on differences in solubility.[6][7] The goal is to dissolve the crude material in a minimum amount of a hot solvent in which the compound is soluble, but impurities are either insoluble (and can be filtered off hot) or highly soluble (and remain in the cold mother liquor).[8]

Problem: My compound "oils out" during cooling instead of forming crystals.

Causality & Solution: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] The resulting oil is essentially a liquid phase of your impure compound, which rarely crystallizes well.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Then, add more hot solvent (e.g., 10-20% more volume) to decrease the saturation point. Allow this less concentrated solution to cool much more slowly.[9]

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.

    • Use a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble, like ethanol or methanol). Then, slowly add a "poor" solvent (in which it is insoluble, like diethyl ether or ethyl acetate) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Workflow for Troubleshooting "Oiling Out"

Caption: Decision workflow for addressing "oiling out" during recrystallization.

Problem: My yield after recrystallization is very low.

Causality & Solution: This typically happens for one of two reasons:

  • Too Much Solvent Was Used: Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.

  • High Solubility in Cold Solvent: The chosen solvent may be too "good," meaning your compound has substantial solubility even at low temperatures.

Solutions:

  • Concentrate the Mother Liquor: If you suspect you used too much solvent, you can recover more product by carefully evaporating some of the solvent from the filtrate and attempting a second crystallization.

  • Optimize the Solvent: Test the solubility in a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[9] Refer to the solvent selection table below.

  • Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[9]

Problem: No crystals are forming, even after the solution has cooled.

Causality & Solution: The solution is supersaturated but lacks a nucleation point to initiate crystal growth. This can be due to the absence of seed crystals or the presence of soluble impurities that inhibit crystallization.[8]

Solutions:

  • Induce Crystallization:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.[8]

    • Seed: Add a tiny crystal of the pure compound (if available) to the cold solution. This provides a template for crystal growth.[8]

  • Cool Further: Use a salt-ice bath or a freezer to achieve lower temperatures, which will further decrease solubility and may promote crystallization.[8]

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some solvent and allow it to cool again.

Troubleshooting Guide: Chromatography

While standard silica is not recommended, advanced chromatographic techniques can be very effective for purifying polar salts when recrystallization fails.

Problem: I need to use chromatography. What systems are appropriate for 3-Bromo-6-methylpyridazinium chloride?

Causality & Solution: Because the compound is ionic, you must use a chromatographic system that can manage strong polar interactions.

Recommended Techniques:

  • Reversed-Phase Chromatography (C18): This is a powerful technique for polar compounds.[3][5] The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar.

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol). To ensure good peak shape for the ionic compound, it is crucial to add a modifier. Volatile modifiers are best for easy removal.[3]

      • Acidic Modifier: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in both water and the organic phase.

      • Basic/Neutral Modifier: 10 mM Ammonium Acetate or Ammonium Formate.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for very polar compounds that have little or no retention on reversed-phase columns.[5][10]

    • Stationary Phase: A polar phase such as amine-bonded or cyano-bonded silica.[10]

    • Mobile Phase: A high-organic mobile phase (typically >80% acetonitrile) with a smaller amount of aqueous buffer. In HILIC, water is the "strong," eluting solvent.[10]

Data Table: Recommended Chromatography Conditions
ParameterReversed-Phase (C18)HILIC (Amine/Cyano)
Stationary Phase C18-bonded SilicaAmine- or Cyano-bonded Silica
Mobile Phase A Water + 0.1% FA or 10mM NH₄OAcAcetonitrile + 0.1% FA
Mobile Phase B Acetonitrile + 0.1% FA or 10mM NH₄OAcWater + 0.1% FA
Typical Gradient Start at 5-10% B, increase to 95% BStart at 95% A, increase to 50-60% A
Principle Separates based on hydrophobicity.[11]Separates based on hydrophilicity/partitioning into a water layer on the stationary phase surface.[5]
Problem: My compound seems to have decomposed on the column.

Causality & Solution: Some N-heterocyclic compounds can be sensitive to acidic or basic conditions, which are often present in chromatographic systems.[2]

Solutions:

  • Use Neutralized Media: If you must attempt normal-phase chromatography, use silica gel that has been pre-treated with a base like triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina.[2]

  • Buffer the Mobile Phase: In reversed-phase chromatography, using a buffered mobile phase (e.g., ammonium acetate) can maintain a stable pH and prevent degradation of pH-sensitive compounds.[3]

  • Work Quickly and at Low Temperature: If the compound is thermally labile, perform the purification quickly and consider running the column in a cold room if possible.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the primary impurities are less polar than the desired salt, such as the unreacted starting material.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (see table below). A good solvent will dissolve the compound when hot but result in poor solubility at room temperature.[9] Ethanol, isopropanol, or a mixture of ethanol and ethyl acetate are excellent starting points.

  • Dissolution: Place the crude 3-Bromo-6-methylpyridazinium chloride in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.[9]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Table: Common Solvents for Recrystallization of Polar Salts
SolventPolarityBoiling Point (°C)Comments
Ethanol Polar Protic78Often a good first choice for pyridinium salts.[4]
Isopropanol Polar Protic82Slightly less polar than ethanol; may give better recovery.
Methanol Polar Protic65High solving power; may result in lower yields.
Acetonitrile Polar Aprotic82Good for moderately polar compounds.
Ethyl Acetate Medium Polarity77Can be used as an anti-solvent with ethanol or methanol.
Diethyl Ether Nonpolar35Useful as an anti-solvent to precipitate the product.
Protocol 2: Purification by Trituration/Solvent Wash

This is a rapid method to remove non-polar or moderately polar impurities.

  • Place the crude solid in a flask with a stir bar.

  • Add a solvent in which the desired salt is insoluble, but the impurities are soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane).[12]

  • Stir the slurry vigorously at room temperature for 15-30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid on the filter with a fresh portion of the same solvent.

  • Dry the purified solid under high vacuum.

General Purification Workflow

Caption: General workflow for the purification of crude 3-Bromo-6-methylpyridazinium chloride.

References

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. [Link]

  • MDPI. (2009, December 14). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

  • ResearchGate. (2017, May 22). How to purify an organic salt (acetate) from impurities. [Link]

  • MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • TutorChase. How is recrystallisation used to purify salts?. [Link]

  • The Science of Salt. (2024, September 24). The science of salt recrystallization. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 3-Bromo-6-methylpyridazinium chloride coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when functionalizing electron-deficient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when functionalizing electron-deficient heterocycles.

Coupling reactions involving 3-Bromo-6-methylpyridazinium chloride present a unique convergence of challenges: the stoichiometry of the chloride salt, the electron-deficient nature of the diazine ring, the acidity of the 6-methyl group, and the notorious tendency of the adjacent nitrogen atoms to poison transition metal catalysts.

This guide is designed to move beyond basic protocols. We will dissect the causality behind reaction failures and provide self-validating, field-proven methodologies to optimize your Suzuki-Miyaura and Buchwald-Hartwig workflows.

Core Principles & Mechanistic Troubleshooting (FAQ)

Q1: My coupling reaction shows zero conversion, and the starting material is fully recovered. I am using standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O). What went wrong? A: The root cause is likely a stoichiometric imbalance caused by the salt form of your starting material. 3-Bromo-6-methylpyridazinium chloride is an acid salt. When introduced into the reaction, the hydrochloride equivalent immediately neutralizes one equivalent of your base. If you only added the standard 2.0 equivalents of base required for the Suzuki catalytic cycle (specifically for the transmetalation step), you are now operating under base-deficient conditions. Solution: Always add one additional equivalent of base (e.g., 3.0 to 3.5 equivalents total) to neutralize the pyridazinium salt before the catalytic cycle begins [1].

Q2: The reaction mixture turns black within 10 minutes of heating, and LC-MS shows massive amounts of unreacted starting material. Is my catalyst decomposing? A: Yes, you are observing rapid catalyst precipitation (formation of palladium black). Pyridazines possess two adjacent nitrogen atoms with lone pairs that act as strong, bidentate-like chelating agents. They can coordinate to the active Pd(0) species, pulling it out of the catalytic cycle—a phenomenon known as catalyst poisoning. Solution: Standard monodentate ligands like PPh₃ are easily displaced by the pyridazine nitrogens. You must use sterically bulky, electron-rich bidentate ligands (like dppf or D-t-BPF) or dialkylbiaryl phosphines (like SPhos or XPhos) to tightly bind the palladium and sterically block the pyridazine nitrogens from coordinating to the metal center [2].

Q3: I am getting a 40% yield of the desired product, but I also see a significant peak corresponding to 3-methylpyridazine. How do I stop this side reaction? A: You are observing protodehalogenation (reductive dehalogenation). After the oxidative addition of the 3-bromo-6-methylpyridazine to the Pd(0) center, the resulting Pd(II) complex is highly electron-deficient. If transmetalation is slow, the Pd(II) intermediate can undergo beta-hydride elimination (if aliphatic amines/alcohols are present) or abstract a proton from the solvent/water, replacing the bromine with a hydrogen. Solution: To outcompete protodehalogenation, you must accelerate the transmetalation step. Switch to a more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃), use anhydrous conditions if possible, or increase the nucleophilicity of your coupling partner[3].

Reaction Optimization Logic & Workflows

To systematically troubleshoot and optimize these reactions, follow the logical pathway outlined in the diagram below. It maps the critical mechanistic steps against common failure modes.

G Start 3-Bromo-6-methylpyridazinium Chloride Salt Neutralization Step (+1 eq Base) Start->Salt Base addition OxAdd Oxidative Addition Salt->OxAdd Active Pd(0) Pd Pd Catalyst + Ligand Pd->OxAdd Poison Catalyst Poisoning (N-N Chelation) OxAdd->Poison Weak Ligands Transmetal Transmetalation / Amine Binding OxAdd->Transmetal Bulky Ligands (e.g., dppf) Dehal Protodehalogenation Side Product Transmetal->Dehal Excess H2O / Slow Rxn RedElim Reductive Elimination Transmetal->RedElim Favorable Conditions Product Coupled Product RedElim->Product

Caption: Logical workflow and common failure modes in pyridazine cross-coupling.

Quantitative Data: Catalyst & Condition Selection

The choice of catalyst and base dictates the success of pyridazine couplings. The table below synthesizes comparative data for the Suzuki-Miyaura coupling of halopyridazines, demonstrating why modern ligand systems are mandatory [4].

Catalyst SystemLigandBase (Equiv)*SolventTemp (°C)Time (h)Typical YieldFailure Mechanism / Note
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (3.0)Toluene/H₂O8048< 30%Severe catalyst poisoning; Pd black formation.
PdCl₂(PPh₃)₂ (5 mol%)NoneK₂CO₃ (3.0)Toluene/EtOH802435-45%Sluggish transmetalation; high protodehalogenation.
PdCl₂(dppf) (5 mol%)dppfK₂CO₃ (3.0) DME or Dioxane 80 2-4 > 85% Excellent bidentate protection against chelation.
Pd(OAc)₂ (2 mol%)SPhos K₃PO₄ (3.0) Toluene 100 16 > 90% Optimal for sterically hindered boronic acids.

*Note: Base equivalents are calculated assuming the use of the chloride salt (1 eq for neutralization + 2 eq for catalysis).

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (e.g., observing color changes and solubility) to ensure the reaction is proceeding correctly.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Couple 3-bromo-6-methylpyridazinium chloride with an arylboronic acid.

  • Reagent Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask, add 3-bromo-6-methylpyridazinium chloride (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.05 mmol, 5 mol%), and finely ground anhydrous K₂CO₃ (3.5 mmol).

    • Causality Check: The 3.5 equivalents of K₂CO₃ account for salt neutralization (1.0 eq), boronic acid activation (2.0 eq), and a slight excess to drive the kinetics.

  • Solvent Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL). Degas the biphasic mixture by sparging with Argon for 15 minutes.

    • Validation: The solution should turn a deep red/orange (active Pd-dppf complex). If it turns black immediately, oxygen is present, or the ligand has degraded.

  • Heating: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL). The aqueous wash ensures any unreacted boronic acid and pyridazinium salts are removed.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, typically requiring a gradient of Dichloromethane to 5-10% Methanol due to the polarity of the pyridazine product).

Workflow Step1 Weigh Reagents (Include +1 eq Base) Step2 Degas Solvent (Ar Sparging) Step1->Step2 Step3 Heat to 80-100°C (Observe Color) Step2->Step3 Step4 Aqueous Workup (NaHCO3 Wash) Step3->Step4 Step5 Flash Chromatography (DCM/MeOH) Step4->Step5

Caption: Step-by-step experimental workflow for halopyridazine cross-coupling.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation with primary or secondary amines.

Coupling amines to pyridazines is notoriously difficult due to competitive SNAr reactions and base-induced degradation of the 6-methyl group [5].

  • Setup: In a glovebox, combine 3-bromo-6-methylpyridazinium chloride (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.075 mmol, 7.5 mol%), and sodium tert-butoxide (NaOtBu) (2.5 mmol).

    • Caution: NaOtBu is a strong base. If you observe dimerization or alkylation at the 6-methyl position (due to C-H deprotonation), switch to the milder base Cs₂CO₃ (3.0 mmol) and increase the temperature to 110 °C.

  • Reaction: Add anhydrous, degassed Toluene (10 mL). Seal the vessel and heat at 90 °C for 12 hours.

  • Validation: A successful Buchwald-Hartwig amination utilizing XPhos will typically maintain a dark, homogeneous appearance without the formation of a metallic mirror on the flask walls.

  • Isolation: Filter the crude mixture through a pad of Celite to remove palladium residues and inorganic salts, eluting with ethyl acetate. Concentrate and purify via chromatography.

References

  • Qian, X., et al. "Sustained release GLP-1 receptor modulators." U.S. Patent 7,534,763 B2, issued May 19, 2009. Google Patents.
  • Itoh, T., & Mase, T. "Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology." The Journal of Organic Chemistry, 2008. ACS Publications. Available at:[Link]

  • Thompson, A. E., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group." The Journal of Organic Chemistry, 2004. ACS Publications. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. PMC. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 3-Bromo-6-methylpyridazinium Chloride Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stalled reactions or poor yields when utilizing 3-bromo-6-methylpyridazinium chloride (CAS: 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stalled reactions or poor yields when utilizing 3-bromo-6-methylpyridazinium chloride (CAS: 65202-58-6). While the 3-bromo-6-methylpyridazine core is a highly versatile building block for synthesizing bioactive heterocycles and pharmaceutical intermediates, its hydrochloride salt form introduces unique physicochemical challenges (1)[1].

This guide dissects the causality behind these low reactivity issues—ranging from solubility constraints to electronic deactivation—and provides field-proven, self-validating protocols to rescue your syntheses.

Mechanistic Insight: Why Does Reactivity Fail?

The pyridazine ring is inherently electron-deficient, making it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. However, when utilizing the pyridazinium chloride salt, three primary failure modes occur:

  • Phase Partitioning & Solubility: The ionic nature of the salt drastically reduces solubility in non-polar or moderately polar organic solvents (e.g., toluene, THF) typically favored for Pd-catalyzed couplings.

  • Catalyst Poisoning: The acidic proton (HCl) can protonate electron-rich phosphine ligands, stripping the palladium center of its stabilizing ligands and leading to palladium black precipitation (2)[2].

  • Competitive Neutralization: During SNAr, if an amine nucleophile is used, it will first act as a base to neutralize the pyridazinium chloride. This consumes your nucleophile and generates an amine hydrochloride salt, which is often completely unreactive toward the halopyridazine.

Diagnostic Workflow

TroubleshootingWorkflow Root 3-Bromo-6-methylpyridazinium chloride Low Reactivity Decision Identify Reaction Pathway Root->Decision CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Decision->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr CC_Issue Issue: Poor solubility & Ligand protonation by HCl CrossCoupling->CC_Issue SNAr_Issue Issue: Sluggish addition-elimination Competing side reactions SNAr->SNAr_Issue CC_Solution Solution: Free-basing protocol Use biphasic solvent (Dioxane/H2O) Add excess K3PO4 CC_Issue->CC_Solution SNAr_Solution Solution: Elevate temp (120°C) Use NaHMDS/NaH base or Bromine-Magnesium Exchange SNAr_Issue->SNAr_Solution

Troubleshooting workflow for 3-Bromo-6-methylpyridazinium chloride reactivity issues.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling with 3-bromo-6-methylpyridazinium chloride yields less than 10% product, with heavy palladium black formation. How do I fix this? Causality & Solution: The hydrochloride salt is highly insoluble in standard ethereal solvents and releases HCl during the reaction. This acid neutralizes your inorganic base and protonates your phosphine ligands, causing the Pd(0) active species to aggregate into inactive palladium black. Actionable Fix: You must either pre-form the free base via an aqueous workup prior to the reaction, or use a biphasic solvent system (e.g., 1,4-Dioxane/H2O 4:1) with a massive excess of a strong, highly soluble base like K3PO4 (at least 3.5 to 4.0 equivalents) to simultaneously neutralize the salt and drive the transmetalation step.

Q2: I am attempting an SNAr reaction with a secondary amine, but the reaction stalls at 30% conversion even after 24 hours at 80°C. Why? Causality & Solution: The 3-position of the pyridazine ring is less reactive than the 4/5 positions. Furthermore, your amine is likely neutralizing the pyridazinium chloride, meaning you are effectively losing 1 equivalent of your nucleophile to acid-base chemistry. Actionable Fix: Switch to a stronger base like NaHMDS or NaH in DMF to pre-deprotonate the amine, generating a highly nucleophilic amide anion that can attack the pyridazine ring efficiently at temperatures between 80°C and 120°C (3)[3]. For extremely sterically hindered nucleophiles, consider a Bromine-Magnesium exchange (using i-PrMgCl) to form a highly reactive Grignard intermediate (4)[4].

Q3: Does the choice of transition metal ligand matter when working with the free-based 3-bromo-6-methylpyridazine? Causality & Solution: Yes. The pyridazine nitrogen atoms can coordinate to the palladium center, creating off-cycle resting states that stall the catalytic cycle. Actionable Fix: Use bidentate ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), or bulky monodentate Buchwald ligands like XPhos. These ligands sterically crowd the palladium center, preventing the pyridazine nitrogens from forming stable, inactive chelates (5)[5].

Quantitative Data: Condition Optimization Summary

To illustrate the impact of these variables, review the self-validating optimization matrix below.

Reaction TypeSubstrate StateBase / EquivalentsSolvent SystemCatalyst / LigandTemp (°C)Expected Yield
Suzuki CouplingPyridazinium SaltNa2CO3 (2.0 eq)THF / H2OPd(PPh3)480< 15% (Pd Black)
Suzuki CouplingFree BaseK3PO4 (3.0 eq)Dioxane / H2OPd(dppf)Cl290> 85%
SNAr (Amine)Pyridazinium SaltDIPEA (1.5 eq)n-ButanolNone120~ 30%
SNAr (Amine)Free BaseNaHMDS (1.5 eq)DMFNone100> 90%

Step-by-Step Experimental Protocols

Protocol A: Free-Basing and Suzuki-Miyaura Cross-Coupling

Causality & Logic: By isolating the free base first, we eliminate the stoichiometric uncertainty of the acid-base neutralization during the cross-coupling, ensuring the Pd catalytic cycle remains active and unpoisoned.

  • Free-Basing: Suspend 3-bromo-6-methylpyridazinium chloride (1.0 mmol) in ethyl acetate (10 mL).

  • Neutralization: Add saturated aqueous NaHCO3 (10 mL) and stir vigorously for 15 minutes until gas evolution ceases and the biphasic mixture clarifies.

    • Self-Validation Checkpoint: The aqueous layer must test at pH > 8 using pH paper before proceeding to extraction. This ensures complete neutralization of the pyridazinium chloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 3-bromo-6-methylpyridazine as a solid.

  • Coupling Setup: In a Schlenk flask, combine the free base (1.0 mmol), the aryl boronic acid (1.2 mmol), K3PO4 (3.0 mmol), and Pd(dppf)Cl2 (0.05 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 10 mL) under an inert atmosphere (N2 or Argon).

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion by LC-MS.

  • Workup: Cool to room temperature, dilute with water, extract with dichloromethane, and purify via flash chromatography.

Protocol B: Optimized SNAr with Amines via Deprotonation

Causality & Logic: Using NaHMDS ensures complete, irreversible deprotonation of the amine nucleophile, bypassing the sluggish reactivity of the neutral amine and preventing competitive neutralization by the chloride salt.

  • Preparation: In an oven-dried vial under N2, dissolve the secondary amine (1.5 mmol) in anhydrous DMF (3 mL).

  • Deprotonation: Cool to 0°C and dropwise add NaHMDS (1.0 M in THF, 1.5 mL, 1.5 mmol). Stir for 20 minutes.

    • Self-Validation Checkpoint: The formation of the amide anion is typically accompanied by a distinct color change (often deepening to yellow/orange). If no color change is observed, the amine may be wet, quenching the NaHMDS.

  • Substrate Addition: Add 3-bromo-6-methylpyridazinium chloride (1.0 mmol) in one portion. (Note: The first 1.0 mmol of the base will neutralize the salt; ensure you account for this by either using 2.5 mmol of base total, or free-basing the salt prior as in Protocol A).

  • Heating: Seal the vial and heat to 100°C for 4–6 hours.

  • Quench & Isolate: Cool to room temperature, quench with saturated aqueous NH4Cl (5 mL), and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove DMF, dry, and concentrate.

References

  • ChemShuttle.3-bromo-6-methylpyridazine;CAS No.:65202-58-6.
  • The Journal of Organic Chemistry - ACS Publications.Synthesis of Functionalized Pyridazin-3(2H)-ones via Bromine−Magnesium Exchange on Bromopyridazin-3(2H)-ones.
  • Google Patents.
  • Google Patents.Substituted pyrrolidine-2-carboxylic acid derivatives as cgas inhibitors (WO2025172882A1).
  • ACS Catalysis.Harnessing Noncovalent π-Type Interactions in Thiourea–Chloride Supramolecular Complexes.

Sources

Troubleshooting

Storage and handling best practices to ensure 3-Bromo-6-methylpyridazinium chloride stability.

Welcome to the Technical Support Center. As a Senior Application Scientist supporting drug development professionals, I frequently encounter downstream synthetic failures—particularly in cross-coupling or nucleophilic su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist supporting drug development professionals, I frequently encounter downstream synthetic failures—particularly in cross-coupling or nucleophilic substitution reactions—that are ultimately traced back to the improper storage and handling of halogenated intermediates.

3-Bromo-6-methylpyridazinium chloride (CAS: 97721-78-3) is a highly versatile building block used extensively in the synthesis of central nervous system (CNS) and cardiovascular drug candidates[1]. However, its unique structural properties demand rigorous handling protocols. This guide provides causality-driven insights, self-validating experimental protocols, and troubleshooting steps to ensure the absolute stability of this critical reagent.

Core Principles: The Causality of Degradation

To prevent degradation, we must first understand the mechanistic vulnerabilities of 3-Bromo-6-methylpyridazinium chloride:

  • Hygroscopicity & Hydrolysis: The chloride salt form is inherently hygroscopic[1]. The pyridazinium nitrogen is positively charged, which withdraws electron density from the pyridazine ring. This makes the carbon attached to the bromine (C3) highly electrophilic. If atmospheric moisture is absorbed, water acts as a nucleophile, leading to the displacement of the bromide ion (hydrolysis) and the irreversible formation of a pyridazinone derivative.

  • Photo-oxidation: The halogenated pyridazine ring system is sensitive to prolonged UV/visible light exposure, which can induce radical-mediated degradation, visibly presenting as a color shift from off-white to brown or yellow.

  • Thermal Instability: While stable at controlled room temperatures (15-25°C) for short durations, long-term preservation requires an inert atmosphere at 2-8°C to minimize the kinetic energy available for spontaneous degradation pathways[1],[2].

Troubleshooting Guide & FAQs

Q1: My batch of 3-Bromo-6-methylpyridazinium chloride has clumped together and appears sticky. Can I still use it? Causality: Clumping is the primary macroscopic indicator of moisture ingress (deliquescence). Because the compound is highly hygroscopic, water molecules coordinate with the salt, initiating the hydrolysis of the bromide group. Resolution: Do not use this batch for moisture-sensitive reactions (e.g., Grignard or strictly anhydrous cross-couplings) without intervention. You must dry the reagent in a vacuum oven at 40°C over phosphorus pentoxide ( P2​O5​ ). Self-Validation: You cannot trust visual drying alone; you must verify the structural integrity via 1H -NMR post-drying to ensure hydrolysis has not already occurred.

Q2: The reagent has changed from an off-white powder to a yellowish-brown color. What happened? Causality: This indicates photo-oxidation or trace transition-metal contamination. Resolution: Discard the highly discolored top layer. If the bulk material is only slightly discolored, recrystallization from anhydrous ethanol/ethyl acetate may recover the pure salt. To prevent this, always store the compound protected from light in amber vials[1].

Q3: How should I weigh this reagent to prevent degradation during the process? Causality: Weighing in ambient air is the most common point of failure. Rapid absorption of atmospheric moisture not only degrades the compound but also skews stoichiometric calculations (you end up weighing water mass instead of the reagent). Resolution: Always handle and weigh the compound inside a nitrogen or argon-filled glovebox[2],[3]. If a glovebox is unavailable, use a Schlenk line to purge your reaction vial, quickly weigh the material into a pre-dried, tared flask, and immediately flush with argon.

Experimental Protocols: Self-Validating Systems

Every handling procedure must be a self-validating system. If a protocol fails, the analytical endpoints will flag the error before you commit the reagent to a complex, multi-step synthesis.

Protocol A: Reagent Aliquoting and Long-Term Storage
  • Initial Reception: Upon receiving the reagent, immediately transfer the primary container into an inert atmosphere glovebox (Argon/ N2​ ). Do not open it in ambient air.

  • Aliquoting: Divide the bulk material into single-use amber glass vials (e.g., 500 mg to 1 g per vial). Why? This prevents repeated freeze-thaw and moisture exposure cycles of the main batch.

  • Sealing: Seal the vials with PTFE-lined caps and wrap the junction tightly with Parafilm.

  • Storage: Store the aliquots in a desiccator placed inside a monitored refrigerator at 2-8°C[2].

Protocol B: Integrity Verification (Purity & Moisture Analysis)

Before utilizing a stored aliquot in a critical reaction, validate its integrity:

  • Visual Inspection: Examine the powder in a controlled environment. It should be a free-flowing, off-white to pale yellow crystalline powder.

  • Moisture Titration (Karl Fischer):

    • Transfer 50 mg of the sample into a dry Karl Fischer titration vessel under an argon blanket.

    • Titrate using a standard hydranal reagent.

    • Validation Check: Moisture content must be < 0.5% w/w . If higher, the storage protocol has failed, and the batch must be desiccated.

  • NMR Verification:

    • Dissolve 10 mg of the compound in anhydrous DMSO- d6​ .

    • Run a 1H -NMR scan. Look for the characteristic methyl singlet (~2.6 ppm) and the two distinct aromatic protons on the pyridazine ring.

    • Validation Check: The absence of upfield shifted peaks (which would indicate the loss of the electron-withdrawing bromo group via hydrolysis) confirms structural integrity.

Quantitative Stability Data

The following table summarizes the expected stability of 3-Bromo-6-methylpyridazinium chloride under various environmental conditions, allowing you to assess the risk of your current storage setup.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
2-8°C (Recommended) Argon / NitrogenDark (Amber Vial)> 24 MonthsNegligible
15-25°C (Ambient) Argon / NitrogenDark6 - 12 MonthsSlow thermal degradation
15-25°C (Ambient) Air (Ambient Humidity)Dark< 1 MonthRapid moisture absorption
15-25°C (Ambient) AirDirect Light< 1 WeekPhoto-oxidation (color shift)

Handling & Integrity Workflow

StabilityWorkflow A Reagent Reception B Transfer to Inert Glovebox A->B C Visual & Analytical Inspection B->C D Passes Inspection C->D Moisture <0.5% E Fails Inspection C->E Moisture Ingress F Aliquot into Amber Vials D->F G Vacuum Desiccation E->G Attempt Recovery H Store at 2-8°C F->H I Re-verify via NMR G->I I->D Recovery Successful I->E Irreversible Degradation

Workflow for the reception, inspection, and storage of 3-Bromo-6-methylpyridazinium chloride.

References

  • 3-Bromo-6-Methylpyridazinium Chloride | 97721-78-3 . ChemicalCell. Available at: [Link]

Sources

Optimization

Minimizing impurities in the synthesis of 3-Bromo-6-methylpyridazinium chloride

Technical Support Center: Synthesis of 3-Bromo-6-methylpyridazinium chloride Welcome to the technical support guide for the synthesis of 3-Bromo-6-methylpyridazinium chloride. This resource is designed for chemistry prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-Bromo-6-methylpyridazinium chloride

Welcome to the technical support guide for the synthesis of 3-Bromo-6-methylpyridazinium chloride. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. We will address common challenges encountered during the synthesis, focusing on practical, field-tested solutions to minimize impurities and maximize yield and purity. Our approach is grounded in mechanistic principles to provide a deeper understanding of the critical process parameters.

Part 1: Synthesis Overview & Key Challenges

The synthesis of 3-Bromo-6-methylpyridazinium chloride is typically a two-step process. The first step involves the bromination of 6-Methyl-3(2H)-pyridazinone to form the key intermediate, 3-Bromo-6-methylpyridazine. The second step is the quaternization of this intermediate to yield the final pyridazinium salt. Each step presents unique challenges regarding impurity formation. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Overall Synthesis Workflow

The diagram below illustrates the two-stage conversion process from the starting material to the final pyridazinium chloride salt.

Synthesis_Workflow SM 6-Methyl-3(2H)-pyridazinone INT 3-Bromo-6-methylpyridazine SM->INT Step 1: Bromination (e.g., POBr₃) FP 3-Bromo-6-methylpyridazinium chloride INT->FP Step 2: Quaternization (e.g., Alkyl Chloride/HCl) Impurity_Formation cluster_step1 Step 1: Bromination cluster_step2 Step 2: Quaternization SM 6-Methyl-3(2H)-pyridazinone INT 3-Bromo-6-methylpyridazine (Desired Product) SM->INT Optimal Conditions (Temp, Stoich.) IMP1 Unreacted Starting Material SM->IMP1 Insufficient Temp/Time IMP2 Dibromo-Byproduct INT->IMP2 Excess Brominating Agent High Temp INT_2 3-Bromo-6-methylpyridazine FP 3-Bromo-6-methylpyridazinium chloride (Desired Product) INT_2->FP Anhydrous Conditions Optimal Reagent IMP3 Unreacted Intermediate INT_2->IMP3 Sub-optimal Conditions IMP4 Degradation Products FP->IMP4 High Temp / Nucleophiles

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-6-methylpyridazinium Chloride Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-Bromo-6-methylpyridazinium chloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-Bromo-6-methylpyridazinium chloride . As a hydrochloride salt of a highly electron-deficient diazine, this building block is a versatile precursor for both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. However, its dual reactivity and salt formulation make it highly sensitive to solvent selection and base stoichiometry.

Below, we break down the causality behind common experimental failures and provide self-validating protocols to ensure reproducible outcomes.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

FAQ 1: Why do my SNAr reactions suffer from low yields and high impurity profiles?

The Causality: The pyridazine ring is highly activated for SNAr due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which significantly lower the LUMO energy of the ring[1]. However, the success of the substitution depends entirely on how the solvent interacts with the zwitterionic Meisenheimer transition state.

  • Protic Solvents (e.g., EtOH): Protic solvents hydrogen-bond with your incoming nucleophile, dampening its reactivity and leading to sluggish kinetics.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents stabilize the charged transition state without solvating the nucleophile, dramatically accelerating the reaction[2].

  • The Hydrolysis Pitfall: The most common failure mode is the use of non-anhydrous solvents. In the presence of adventitious water and a base, the highly electrophilic 3-bromo position undergoes rapid hydrolysis via hydroxide attack, yielding 6-methylpyridazin-3(2H)-one as a dead-end byproduct[3].

FAQ 2: My Suzuki-Miyaura cross-coupling stalled completely. What went wrong?

The Causality: You likely failed to account for the "chloride" in 3-Bromo-6-methylpyridazinium chloride. This reagent is an HCl salt. In Suzuki couplings, the inorganic base (e.g., K₂CO₃) serves a critical dual purpose: it must neutralize the starting material and activate the boronic acid into a reactive boronate complex required for the palladium transmetalation step[4]. If you use a standard 1.5 equivalents of base, the HCl salt immediately consumes 1.0 equivalent. The remaining 0.5 equivalent is insufficient to drive the catalytic cycle, stalling the reaction[5].

Part 2: Quantitative Data on Solvent & Base Effects

The following table summarizes the impact of solvent and base choices on reaction trajectories, allowing for rapid diagnostic comparison.

Solvent SystemReaction TypeBase Eq.Yield ProfileMechanistic Outcome / Primary Issue
Anhydrous DMF SNAr2.5 (DIPEA)>85% Optimal stabilization of the Meisenheimer complex[2].
Wet DMF / CHCl₃ SNAr2.5 (DIPEA)<40%Competitive hydrolysis yields 6-methylpyridazin-3(2H)-one[3].
EtOH SNAr2.5 (Et₃N)~45%Protic solvent hydrogen-bonds with nucleophile, reducing reactivity.
Dioxane / H₂O (4:1) Suzuki1.5 (K₂CO₃)<10%Reaction stalls; HCl salt depletes base, preventing boronate formation[5].
Dioxane / H₂O (4:1) Suzuki3.0 (K₂CO₃)>80% Excess base neutralizes salt and drives Pd-transmetalation[4].

Part 3: Standardized Experimental Protocols

Protocol A: Moisture-Free SNAr Workflow

This protocol utilizes an anhydrous environment to prevent competitive hydrolysis while maximizing nucleophilic attack.

  • Salt Neutralization & Desiccation: Suspend 1.0 eq of 3-Bromo-6-methylpyridazinium chloride in strictly anhydrous DMF under an inert N₂ atmosphere. Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the active free base. Stir for 10 minutes at room temperature.

  • Nucleophile Introduction: Add 1.1 eq of the desired nucleophile (e.g., an amine or thiolate). Add an additional 1.0 eq of DIPEA to act as an acid scavenger for the newly formed HBr byproduct.

  • Thermal Activation: Heat the mixture to 50–60 °C. (Note: The electron-deficient diazine ring allows for milder heating compared to standard benzenoid SNAr[1]).

  • Quench & Isolate: Once complete (monitor via LC-MS), quench by pouring into ice water to precipitate the product. Filter immediately to avoid prolonged aqueous exposure.

Protocol B: Base-Compensated Suzuki-Miyaura Coupling

This protocol uses a biphasic solvent system designed to solubilize both the organic heterocycle and the inorganic base, with a mathematically adjusted base stoichiometry.

  • Biphasic Solvent Preparation: Prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the mixture by sparging with N₂ for 30 minutes to prevent oxidative quenching of the Pd(0) catalyst[5].

  • Reagent Assembly: To the reaction vessel, add 1.0 eq of 3-Bromo-6-methylpyridazinium chloride, 1.2 eq of the aryl boronic acid, and 3.0 eq of K₂CO₃.

    • Self-Validating Check: The 3.0 eq accounts precisely for salt neutralization (1.0 eq), boronate formation (1.0 eq), and catalytic buffering to prevent pH drops during the reaction[4].

  • Catalyst Addition: Add 0.05 eq (5 mol%) of Pd(dppf)Cl₂ under a stream of N₂.

  • Reflux & Monitor: Heat the biphasic mixture to 90 °C under vigorous stirring (essential for biphasic mass transfer) for 4–12 hours.

  • Workup: Cool to room temperature, separate the organic dioxane layer, extract the aqueous layer with EtOAc, and dry the combined organics over Na₂SO₄.

Part 4: Visualizing the Reaction Pathways

The following diagram maps the divergent chemical pathways dictated by your choice of solvent and base.

SolventPathways Salt 3-Bromo-6-methylpyridazinium chloride (HCl Salt) FreeBase 3-Bromo-6-methylpyridazine (Active Free Base) Salt->FreeBase Neutralization (+ Base) Stalled Reaction Stalled (No Transmetalation) Salt->Stalled Insufficient Base (HCl consumes reagent) SNAr SNAr Pathway FreeBase->SNAr + Nucleophile Suzuki Suzuki Coupling FreeBase->Suzuki + Ar-B(OH)2, Pd cat. SuccessSNAr High Yield SNAr Product SNAr->SuccessSNAr Anhydrous Aprotic Solvent (e.g., DMF) Hydrolysis Hydrolysis Degradation (6-Methylpyridazin-3-one) SNAr->Hydrolysis Wet Solvent (Traces of H2O) SuccessSuzuki High Yield Biaryl Product Suzuki->SuccessSuzuki Biphasic Solvent (Dioxane/H2O, Degassed)

Reaction pathways of 3-Bromo-6-methylpyridazinium chloride dictated by solvent and base selection.

References

  • Product Class 8: Pyridazines Source: thieme-connect.de1

  • Buy 8-Methylimidazo[1,2-b]pyridazine (EVT-13812816) Source: evitachem.com2

  • Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions Source: researchgate.net3

  • Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6 Source: nih.gov4

  • Application Notes and Protocols for Suzuki Coupling Reactions Involving the 6-Propylpyridazin-3-amine Scaffold Source: benchchem.com5

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in 3-Bromo-6-methylpyridazinium Chloride Reactions

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Working with 3-bromo-6-methylpyridazinium chloride presents a unique "dual-threat" to palladium catalysts: the strongly coordinating 1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Working with 3-bromo-6-methylpyridazinium chloride presents a unique "dual-threat" to palladium catalysts: the strongly coordinating 1,2-diazine core acts as a potent catalyst poison, while the hydrochloride salt introduces competitive anionic inhibition and acidic ligand degradation.

This guide is engineered for researchers and drug development professionals. It synthesizes field-proven diagnostics, mechanistic causality, and self-validating protocols to rescue stalled reactions and prevent catalyst deactivation.

Module 1: Core Diagnostics & Mechanistic FAQs

When cross-coupling 3-bromo-6-methylpyridazinium chloride (via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), catalyst failure usually manifests as either premature precipitation (Pd black) or a hard stall at 30–40% conversion. Understanding the causality behind these failures is the first step to resolving them.

Q1: Why does my palladium catalyst turn black and crash out immediately upon heating? A1: The immediate formation of a black precipitate is a definitive symptom of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal[1]. In the case of 3-bromo-6-methylpyridazinium chloride, the root cause is often the acidic proton of the hydrochloride salt. If the substrate is not fully free-based before catalyst introduction, the acid protonates the phosphine ligands (e.g., converting PPh3​ to HPPh3+​ ). This strips the protective ligands from the Pd(0) center, leaving it electronically unsaturated and prone to rapid aggregation[1].

Q2: How exactly do the pyridazine nitrogens cause catalyst poisoning? A2: Pyridazine and its derivatives are well-known catalyst poisons because the lone pairs of electrons on the adjacent nitrogen atoms strongly coordinate to the metal center, blocking the active sites[2]. After the initial oxidative addition into the C–Br bond, the resulting Pd(II) intermediate is highly susceptible to nucleophilic attack. The 1,2-diazine nitrogens act as strong σ -donors, displacing the phosphine ligands to form stable, off-cycle Pd-pyridazine complexes. This heteroatom coordination effectively paralyzes the catalytic cycle by preventing the transmetalation step[3].

Q3: What role does the chloride counterion play in deactivation? A3: Because the substrate is a chloride salt, neutralizing it generates a stoichiometric equivalent of chloride ions in the reaction mixture. Excess halide ions ( Cl− ) from reagents or additives can form stable, less active palladium-halide complexes[4]. High local concentrations of chloride push the equilibrium of the active L2​Pd(Ar)(X) intermediate toward anionic [LPd(Ar)Cl2​]− species. These anionic complexes are notoriously sluggish during transmetalation, creating a bottleneck that gives the catalyst more time to decompose.

G Pd0 Active Pd(0)L2 Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd 3-Bromo-6-methylpyridazine Poison Off-Cycle Poisoning (Pyridazine N-Coordination) OxAdd->Poison N-lone pair displaces L Cl_Inhib Chloride Inhibition (from HCl salt) OxAdd->Cl_Inhib Excess Cl- PdBlack Ligand Dissociation & Pd Black Precipitation Poison->PdBlack Complete L loss Cl_Inhib->PdBlack Aggregation

Mechanism of Pd catalyst deactivation by pyridazine coordination and chloride inhibition.

Module 2: Quantitative Benchmarks for Ligand Selection

To overcome the strong coordinating nature of the pyridazine ring, ligand selection is paramount. Standard monodentate ligands like PPh3​ are easily displaced by the pyridazine nitrogens. The solution relies on utilizing strongly chelating bidentate ligands or highly bulky dialkylbiaryl phosphines that sterically shield the palladium center[5].

Table 1: Quantitative Impact of Ligand Selection on 3-Bromo-6-methylpyridazine Coupling Efficiency

Ligand ClassSpecific LigandResistance to N-PoisoningResistance to Halide InhibitionTypical YieldMechanistic Causality
Standard Monodentate PPh3​ LowLow< 30%Easily displaced by pyridazine lone pairs; prone to oxidation.
Chelating Bidentate dppfHighModerate75–85%Chelate effect prevents complete ligand stripping; stabilizes Pd(II).
Dialkylbiaryl Phosphine XPhosVery HighHigh> 90%Bulky biaryl framework creates a steric shield, physically blocking N-coordination.
N-Heterocyclic Carbene PEPPSI-IPrHighVery High80–95%Strong σ -donation creates robust Pd-C bonds immune to displacement.

Module 3: Troubleshooting Workflows

Workflow Start Reaction Stalls / Low Yield CheckSalt Is the HCl salt fully neutralized? Start->CheckSalt Action1 Pre-stir with K2CO3/H2O before Pd addition CheckSalt->Action1 No CheckLigand Is Pd Black forming? CheckSalt->CheckLigand Yes Action1->CheckLigand Action2 Switch to bulky bidentate ligand (e.g., dppf, XPhos) CheckLigand->Action2 Yes Success Catalytic Cycle Restored (High Conversion) CheckLigand->Success No Action2->Success

Troubleshooting workflow for resolving catalyst deactivation in pyridazinium couplings.

Module 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints. This prevents the loss of expensive catalysts and starting materials by verifying the success of each critical phase before proceeding.

Protocol: Biphasic Suzuki-Miyaura Coupling with In-Situ Freebasing

Objective: To couple 3-bromo-6-methylpyridazinium chloride with an arylboronic acid while preventing acid-induced ligand degradation and pyridazine-induced catalyst poisoning.

Step 1: Substrate Free-Basing & Chloride Sequestration

  • In a Schlenk flask, suspend 3-bromo-6-methylpyridazinium chloride (1.0 equiv) in a biphasic mixture of Toluene and H2​O (4:1 ratio).

  • Add K3​PO4​ (3.0 equiv). The excess base is required to neutralize the HCl salt and activate the boronic acid.

  • Stir vigorously at room temperature for 30 minutes.

  • Causality: This step neutralizes the acidic proton, generating the free 3-bromo-6-methylpyridazine. The resulting KCl salt partitions into the aqueous layer, removing the inhibitory chloride ions from the organic phase where the catalytic cycle occurs.

  • Validation Checkpoint 1: Stop stirring and allow the phases to separate. Spot the organic layer on a TLC plate (UV active). If the free base has been successfully generated, a distinct spot will appear. Do not proceed to Step 2 until this spot is confirmed.

Step 2: Catalyst Activation & Oxidative Addition

  • Degas the biphasic mixture by bubbling with Argon for 15 minutes.

  • Add the arylboronic acid (1.2 equiv).

  • Add the catalyst system: Pd2​(dba)3​ (2.5 mol%) and XPhos (10 mol%).

  • Causality: Pd2​(dba)3​ provides a Pd(0) source that does not require reduction. XPhos is selected because its bulky structure sterically prevents the pyridazine nitrogens from displacing it, thus keeping the catalyst active[5].

  • Validation Checkpoint 2: Heat the reaction to 60°C for 45 minutes. Quench a 10 µL aliquot and analyze via LC-MS. You should observe a significant reduction in the starting material mass and the appearance of the product mass. If the solution turns black and conversion is <5%, the system was not sufficiently degassed, leading to ligand oxidation.

Step 3: Reaction Completion

  • Increase the temperature to 90°C and stir for 4–6 hours.

  • Monitor via LC-MS until the bromopyridazine is fully consumed.

  • Cool to room temperature, extract the aqueous layer with ethyl acetate, and purify via silica gel chromatography.

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 3-Bromo-6-methylpyridazinium chloride and other pyridazinium salts.

Comparative Reactivity and Application Guide: 3-Bromo-6-methylpyridazinium chloride vs. Alternative Pyridazinium Salts As a Senior Application Scientist, selecting the appropriate heterocyclic building block is rarely a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity and Application Guide: 3-Bromo-6-methylpyridazinium chloride vs. Alternative Pyridazinium Salts

As a Senior Application Scientist, selecting the appropriate heterocyclic building block is rarely a matter of simple substitution; it requires a deep understanding of electronic effects, bond dissociation energies, and phase-transfer dynamics. Pyridazinium salts have emerged as highly versatile intermediates in organic synthesis, particularly in the development of optoelectronic materials and pharmaceutical pharmacophores.

This guide provides an objective, data-driven comparison between 3-Bromo-6-methylpyridazinium chloride (CAS 97721-78-3) and alternative pyridazinium/pyridinium salts. By analyzing their orthogonal reactivity profiles, this document will equip drug development professionals and synthetic chemists with the mechanistic insights needed to optimize late-stage functionalizations.

The Mechanistic Landscape of Pyridazinium Salts

Pyridazinium salts are characterized by their highly electron-deficient 1,2-diazine core. The quaternization of the nitrogen atom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making these compounds exceptionally susceptible to nucleophilic attack, single-electron transfer (SET) reduction, and ylide formation.

3-Bromo-6-methylpyridazinium chloride represents a uniquely bifunctional scaffold.

  • The C3-Bromo Handle: The relatively weak C–Br bond is primed for oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling rapid C–C bond formation via Suzuki-Miyaura or Stille cross-coupling to synthesize extended π -conjugated systems [1].

  • The Pyridazinium Core: Upon treatment with a mild base, the salt can be deprotonated to form a highly reactive pyridazinium ylide, which readily undergoes [3+2] cycloadditions with dipolarophiles to yield complex pyrrolopyridazine architectures [2].

In contrast, alternative salts like N-functionalized pyridinium salts are primarily utilized as radical precursors for Minisci-type C–H functionalizations [3], lacking the dual cross-coupling/cycloaddition versatility of the halogenated pyridazinium system.

Quantitative Reactivity Comparison

To objectively evaluate 3-Bromo-6-methylpyridazinium chloride against its structural analogs, we must analyze the thermodynamic and kinetic parameters governing their primary reaction pathways. The table below summarizes the key metrics dictating their synthetic utility.

Table 1: Comparative Reactivity Metrics of Pyridinium and Pyridazinium Salts

Heterocyclic SaltPrimary Reactivity ModeC–X Bond Dissociation Energy (kcal/mol)Typical Pd-Catalyzed Coupling YieldCycloaddition Capability
3-Bromo-6-methylpyridazinium chloride Cross-Coupling & Ylide Cycloaddition~68 (C–Br)75–85%High (via in situ ylide)
3-Chloro-6-methylpyridazinium chloride Nucleophilic Aromatic Substitution (S N​ Ar)~81 (C–Cl)30–45% (Sluggish oxidative addition)High
N-Triflylpyridinium salts Radical Minisci-type C–H functionalizationN/AN/A (Operates via SET pathways)Low
Pyridazinium trifluoroacetate [3+2] CycloadditionN/AN/A (Lacks halogen handle)Very High[4]

Data Synthesis Insight: The ~13 kcal/mol difference in bond dissociation energy between the C–Br and C–Cl bonds explains why the bromo-variant is vastly superior for Suzuki-Miyaura couplings. The chloride analog often stalls at the oxidative addition step, leading to catalyst degradation and poor yields.

Mechanistic Visualization: Orthogonal Reactivity Pathways

The true value of 3-Bromo-6-methylpyridazinium chloride lies in its divergent reactivity based on the chosen basic conditions. The following diagram illustrates how the reaction environment dictates the mechanistic pathway.

G Start 3-Bromo-6-methylpyridazinium chloride Ylide Pyridazinium Ylide (Reactive Intermediate) Start->Ylide Strong Base (TEA) Deprotonation FreeBase 3-Bromo-6-methylpyridazine (Free Base) Start->FreeBase Mild Base (Na2CO3) Neutralization Cyclo [3+2] Cycloaddition (Pyrrolopyridazines) Ylide->Cyclo Dipolarophile (e.g., DMAD) PdAdd Pd(0) Oxidative Addition (at C3-Br) FreeBase->PdAdd Pd(PPh3)4 Catalyst CrossCouple Suzuki-Miyaura Cross-Coupling PdAdd->CrossCouple R-B(OH)2 Transmetalation

Orthogonal reactivity of 3-Bromo-6-methylpyridazinium chloride dictated by basic conditions.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so that researchers understand why a specific parameter is controlled.

Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-methylpyridazinium chloride

This protocol utilizes the bromo-handle to synthesize extended π -conjugated systems (e.g., thienylpyridazines) used in non-linear optics [1].

Reagents:

  • 3-Bromo-6-methylpyridazinium chloride (1.0 equiv, 0.5 mmol)

  • Thiophen-2-ylboronic acid (1.2 equiv, 0.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (5 mol%)

  • Aqueous Na 2​ CO 3​ (2.0 M, 1.0 mL)

  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (4:1 v/v, 10 mL)

Step-by-Step Workflow:

  • In Situ Free-Base Generation: Suspend 3-Bromo-6-methylpyridazinium chloride in the DME/Ethanol mixture. Add the 2.0 M aqueous Na 2​ CO 3​ .

    • Causality: The biphasic basic system serves a dual purpose. First, it neutralizes the hydrochloride salt to generate the soluble 3-bromo-6-methylpyridazine free base. Second, the carbonate anion activates the boronic acid to form the highly nucleophilic boronate complex required for transmetalation.

  • Deoxygenation: Sparge the biphasic mixture with ultra-pure N 2​ or Argon for 15 minutes.

    • Causality: Pd(0) catalysts are highly susceptible to oxidation by dissolved O 2​ , which irreversibly forms inactive Pd(II)-peroxo species and promotes undesired homocoupling of the boronic acid.

  • Catalyst Addition & Heating: Quickly add Pd(PPh 3​ ) 4​ under a positive flow of inert gas. Heat the reaction to 80 °C under vigorous stirring for 6–8 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The protocol is self-validating: successful coupling is indicated by the disappearance of the UV-active starting material (R f​ 0.4) and the emergence of a highly fluorescent product spot (R f​ 0.6) under 365 nm light, confirming the formation of the extended conjugated system.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: [3+2] Cycloaddition via Pyridazinium Ylide

This protocol exploits the electron-deficient nitrogen core to generate complex polycyclic frameworks [2].

Step-by-Step Workflow:

  • Ylide Generation: Dissolve 3-Bromo-6-methylpyridazinium chloride (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise, add triethylamine (TEA, 1.5 equiv).

    • Causality: TEA acts as a non-nucleophilic base, strictly deprotonating the adjacent carbon to form the transient pyridazinium ylide without displacing the C3-bromo group via S N​ Ar.

  • Cycloaddition: Add dimethyl acetylenedicarboxylate (DMAD, 1.2 equiv) as the dipolarophile. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The highly electron-deficient alkyne (DMAD) rapidly traps the transient ylide in a concerted[3+2] cycloaddition, preventing ylide dimerization.

  • Self-Validation Check: The reaction mixture will undergo a distinct color change from pale yellow to deep orange/red, visually confirming the formation of the highly conjugated pyrrolopyridazine core.

Conclusion

While unhalogenated pyridazinium salts and N-functionalized pyridinium derivatives serve specific niche roles in cycloadditions and radical chemistry respectively, 3-Bromo-6-methylpyridazinium chloride stands out as a superior, bifunctional building block. Its precise C–Br bond dissociation energy allows for high-yielding transition-metal catalysis, while its salt form provides stability and orthogonal ylide reactivity. Understanding these mechanistic nuances allows synthetic chemists to rationally design and execute highly efficient late-stage functionalizations.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC / National Institutes of Health. Available at:[Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. Available at:[Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, ACS Publications. Available at:[Link]

  • Synthetic Route to Phenyl Diazenes and Pyridazinium Salts from Phenylazosulfonates. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Comparative

A Comparative Guide to the Reactivity of 3-Halo-6-methylpyridazines in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast arr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast array of heterocyclic scaffolds, pyridazines are of significant interest due to their prevalence in medicinally active compounds. This guide provides an in-depth comparison of the reactivity between two common intermediates: 3-Bromo-6-methylpyridazine and its chloro-analogue, 3-Chloro-6-methylpyridazine, with a focus on Nucleophilic Aromatic Substitution (SNAr) reactions. While often supplied as pyridinium chloride salts for stability and handling, their reactivity is typically expressed from the neutral form under common reaction conditions.

Theoretical Framework: Unpacking Reactivity in Halopyridazines

The reactivity of halopyridazines in SNAr reactions is a nuanced interplay between the electron-deficient nature of the diazine ring and the intrinsic properties of the halogen substituent. The reaction generally proceeds via a two-step addition-elimination mechanism, which is foundational to understanding the performance of our two subject compounds.

The SNAr Mechanism: The process begins with the attack of a nucleophile on the carbon atom bearing the halogen. This is typically the rate-determining step, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The inherent electron deficiency of the pyridazine ring, caused by the two electronegative nitrogen atoms, makes it highly susceptible to this type of reaction and effectively stabilizes the anionic intermediate.[3][4] In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism cluster_intermediate Intermediate R 3-Halo-6-methylpyridazine MC Meisenheimer Complex (Resonance Stabilized) R->MC Attack at C-3 (Slow, Rate-Determining) Nu Nucleophile (Nu⁻) P Substituted Product MC->P Leaving Group Expulsion (Fast) LG Halide Ion (X⁻) Experimental_Workflow cluster_prep Preparation cluster_execution Execution & Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solutions (Halopyridazine & Piperidine) B Determine λmax (Wavelength of max product absorbance) A->B C Equilibrate Solutions & Spectrophotometer to 25°C B->C D Mix Reactants in Cuvette (Large excess of Piperidine) C->D E Record Absorbance vs. Time D->E F Plot ln(A∞ - At) vs. Time E->F G Calculate k_obs from Slope F->G H Repeat for multiple [Piperidine] G->H I Plot k_obs vs. [Piperidine] H->I J Determine Second-Order Rate Constant (k) from Slope I->J

Caption: Workflow for the kinetic analysis of SNAr reactions.

Step-by-Step Methodology:

  • Preparation of Stock Solutions :

    • Accurately prepare a stock solution of each halopyridazine (e.g., 0.01 M) in methanol.

    • Prepare several stock solutions of piperidine in methanol at significantly higher concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M) to ensure pseudo-first-order conditions.

  • Spectrophotometer Setup :

    • Set the spectrophotometer to monitor a wavelength where the expected product absorbs strongly, and the reactants absorb weakly or not at all. This may require an initial scan of the product mixture after the reaction has gone to completion.

    • Set the cuvette holder to a constant temperature (e.g., 25.0 °C).

  • Reaction Initiation and Data Acquisition :

    • In a 1 cm path length quartz cuvette, place the required volume of the piperidine solution and allow it to equilibrate to the set temperature.

    • Initiate the reaction by injecting a small, precise volume of the halopyridazine stock solution into the cuvette, quickly mixing, and immediately starting data acquisition.

    • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance value becomes stable).

  • Data Analysis :

    • Under pseudo-first-order conditions (large excess of nucleophile), the observed rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -k_obs. [5] * To find the second-order rate constant (k), plot the calculated k_obs values against the corresponding concentrations of piperidine. The slope of this second plot will be the second-order rate constant. [5][6] * Repeat the entire procedure for the other halopyridazine analogue under identical conditions.

Synthetic Considerations and Conclusion

Choice of Reagent: For typical nucleophilic aromatic substitution reactions, both 3-bromo- and 3-chloro-6-methylpyridazine are excellent substrates. The choice between them may often come down to commercial availability, cost, and the specific requirements of downstream steps.

  • SNAr Reactions: Due to their very similar reactivities, either compound can generally be used interchangeably with minor adjustments to reaction time or temperature.

  • Cross-Coupling Reactions: If the synthetic route also involves a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), the 3-bromo-6-methylpyridazine is often the superior choice. The C-Br bond undergoes oxidative addition to the palladium catalyst more readily than the C-Cl bond, typically allowing for milder reaction conditions. [4] Conclusion: The reactivity of 3-Bromo-6-methylpyridazine and 3-Chloro-6-methylpyridazine in nucleophilic aromatic substitution is remarkably similar. This is a classic manifestation of the principles governing SNAr on electron-deficient heterocycles, where the strong activating effect of the diazine ring and the dominant role of the initial nucleophilic attack level the differences between the two halogens. While the chloro-analogue may offer a marginal rate enhancement due to its higher electronegativity, the bromo-analogue provides greater versatility for subsequent cross-coupling transformations. The ultimate choice should be guided by a holistic consideration of the entire synthetic route, cost, and availability.

Sources

Validation

A Senior Application Scientist's Comparative Review of Synthetic Routes to Substituted Pyridazinium Compounds

Abstract Pyridazinium compounds represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique physicochemical properties.[1][2][3] The effici...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyridazinium compounds represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique physicochemical properties.[1][2][3] The efficient construction of these N-heterocyclic systems is a subject of ongoing research, with numerous synthetic strategies developed over the years. This guide provides a comparative analysis of the principal synthetic routes to substituted pyridazinium compounds, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical and modern synthetic methodologies, including cyclization-condensation reactions, cycloadditions, and direct N-functionalization of the pyridazine core. Supported by experimental data and detailed protocols, this review aims to equip scientists with the knowledge to make informed decisions in designing and executing syntheses of this important class of molecules.

Introduction: The Significance of the Pyridazinium Core

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of pharmacologically active agents.[2][3] Its derivatives are known to exhibit a broad spectrum of therapeutic properties, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial activities.[1][2] The quaternization of one of the ring nitrogens to form a pyridazinium salt further enhances the molecule's utility, modifying its solubility, electronic properties, and ability to interact with biological targets. These cationic species also serve as versatile synthetic intermediates.[4]

The challenge in pyridazinium synthesis lies in achieving desired substitution patterns with high regioselectivity and yield. The choice of synthetic route is therefore critical and depends on factors such as the availability of starting materials, desired functional group tolerance, and scalability. This guide compares the two primary strategic approaches:

  • Ring Formation/Annulation: Constructing the pyridazine ring from acyclic precursors.

  • N-Functionalization: Modifying a pre-formed pyridazine to yield the target pyridazinium salt.

G

Route A: Synthesis of the Pyridazine Ring

The foundational approach to substituted pyridazines involves constructing the heterocyclic ring from acyclic precursors. The two most prominent and versatile methods are condensation of 1,4-dicarbonyl compounds and inverse electron demand Diels-Alder reactions.

Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

This classical and highly reliable method, analogous to the Paal-Knorr synthesis of pyrroles and furans, involves the cyclocondensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[5][6][7] The reaction is broadly applicable and provides a direct route to a wide variety of substituted pyridazines.

Causality Behind Experimental Choices: The choice of the 1,4-dicarbonyl precursor is paramount as it dictates the final substitution pattern on the carbon atoms of the pyridazine ring. Saturated 1,4-diketones can be used, often leading to dihydropyridazine intermediates that may spontaneously oxidize or require a separate oxidation step to yield the aromatic pyridazine.[8] The use of unsaturated 1,4-diketones (e.g., maleic hydrazide precursors) or γ-keto acids provides a more direct path to the aromatic system.[5][9] The reaction is typically acid-catalyzed to activate the carbonyl groups for nucleophilic attack by hydrazine.

// Reactants diketone [label=< 1,4-Dicarbonyl Compound

>];

hydrazine [label=< Hydrazine

>];

// Intermediates intermediate1 [label=< Hydrazone Intermediate

>];

intermediate2 [label=< Cyclized Hemiaminal

>];

// Product product [label=< Substituted Pyridazine

>];

// Arrows diketone -> intermediate1 [label="+ H₂NNH₂"]; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"]; intermediate2 -> product [label="- 2H₂O\n(Dehydration/\nAromatization)"]; } } Caption: Mechanism for Paal-Knorr type pyridazine synthesis.

A modern variation involves the use of γ-nitroketones as precursors to the 1,4-dicarbonyl moiety via an interrupted Nef reaction, expanding the range of accessible starting materials.[10][11]

[4+2] Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a powerful and convergent method for pyridazine synthesis. It typically involves the reaction of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile (e.g., an enol ether or an alkyne). The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of dinitrogen to form the stable aromatic pyridazine ring.[12]

Causality Behind Experimental Choices: This method offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both the tetrazine and the dienophile.[12][13] The reaction often proceeds under mild, neutral conditions without the need for a catalyst, making it compatible with a wide range of sensitive functional groups. The transformability of substituents introduced via the dienophile (e.g., an alkynyl sulfide) allows for further functionalization post-cyclization.[13]

Route B: N-Functionalization of the Pyridazine Ring

Once the substituted pyridazine core is synthesized, the final step is the formation of the pyridazinium salt. This is most commonly achieved through direct N-alkylation or N-arylation.

Causality Behind Experimental Choices: The choice between the two nitrogen atoms for quaternization is often sterically and electronically controlled. The reaction involves the nucleophilic attack of a pyridazine nitrogen onto an electrophilic carbon (e.g., from an alkyl halide). Conventional heating under reflux is a standard method, but often requires long reaction times.[4][14][15] Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative, dramatically reducing reaction times and often improving yields.[4][16] The direct heating and rapid temperature elevation achieved with microwaves accelerate the rate of this SN2-type reaction.

More advanced methods involve the initial N-amination of the pyridazine, followed by subsequent alkylation or acylation of the exocyclic nitrogen, providing access to a different class of N-substituted pyridinium salts.[17][18]

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic strategy requires a careful evaluation of the strengths and weaknesses of each approach.

ParameterRoute A1: 1,4-Dicarbonyl CondensationRoute A2: IEDDA ReactionRoute B: Direct N-Alkylation
Versatility High. Wide range of 1,4-dicarbonyl precursors available or accessible.[5][8]High. Diverse tetrazines and dienophiles can be employed. Excellent for complex substitution.[12]Dependent on the availability of the parent pyridazine. The primary route to pyridazinium salts.
Regioselectivity Generally good. Symmetric diketones yield single products. Unsymmetric precursors can lead to mixtures.Excellent. Regiochemistry is highly predictable and controllable based on frontier molecular orbitals.[13]N/A (alkylation of an existing ring). Selectivity between N1 and N2 can be an issue in unsymmetrical pyridazines.
Reaction Conditions Often requires acid catalysis and heating. Can be harsh for sensitive substrates.[9]Typically mild, neutral, and catalyst-free. Often proceeds at room temperature or with gentle heating.Can require prolonged heating (conventional) or specialized equipment (microwave).[4][16]
Key Advantages Well-established, reliable, uses readily available starting materials.[6]High functional group tolerance, convergent, excellent regiocontrol.Direct and efficient method to obtain the final cationic product.
Key Disadvantages Preparation of complex 1,4-dicarbonyls can be multi-step. Conditions can be harsh.[19]Tetrazine precursors can be unstable or require specific synthesis.Long reaction times with conventional heating; potential for side reactions.[14][15]

Detailed Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for the key synthetic transformations discussed.

Protocol 1: Microwave-Assisted Synthesis of a Substituted Pyridazine[5][16]

This protocol describes the solvent-free, microwave-assisted synthesis of a 3,6-disubstituted pyridazine from a 1,4-dicarbonyl compound.

  • Materials:

    • 1,4-Dicarbonyl compound (e.g., 1,4-diphenyl-1,4-butanedione) (1.0 mmol)

    • Hydrazine hydrate (1.1 mmol)

    • Catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol)

    • Microwave reactor with sealed reaction vessels

  • Procedure:

    • In a 5 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (1.0 mmol), hydrazine hydrate (1.1 mmol), and the catalyst.

    • Seal the vessel securely according to the manufacturer's instructions.

    • Place the vessel inside the microwave reactor cavity.

    • Irradiate the mixture at 120 °C for 15 minutes. Monitor pressure to ensure it remains within safe limits.

    • After the irradiation period, allow the vessel to cool to room temperature (below 50 °C) before venting and opening.

    • Monitor the reaction completion by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyridazine.

G start Combine Reactants in Microwave Vial step1 Seal Vessel & Place in Reactor start->step1 step2 Microwave Irradiation (e.g., 120°C, 15 min) step1->step2 step3 Cool to RT & Vent Vessel step2->step3 step4 TLC Monitoring for Completion step3->step4 step5 Work-up and Purification step4->step5 end Pure Pyridazine Product step5->end

Protocol 2: N-Alkylation of a Pyridazine (Conventional vs. Microwave)

This protocol compares the synthesis of a pyridazinium salt using both conventional heating and microwave irradiation.[4]

  • Materials:

    • Substituted Pyridazine (1.0 equiv)

    • Alkyl Halide (e.g., Iodoethane, 1.4 equiv)

    • Dry Ethanol or Acetonitrile (as solvent)

  • Conventional Method: [14][15]

    • Dissolve the pyridazine (1.0 equiv) in dry ethanol in a round-bottom flask.

    • Add the alkyl halide (1.4 equiv) to the solution.

    • Attach a reflux condenser and heat the mixture to reflux for 18-40 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and evaporate the solvent under reduced pressure.

    • The crude product is purified by crystallization, typically from an ether suspension or acetone.

  • Microwave-Assisted Method: [4]

    • Combine the pyridazine (1.0 equiv) and alkyl halide (1.4-4.0 equiv) in a microwave reactor vial.

    • Add a minimal amount of a suitable solvent like acetonitrile (e.g., 1 mL).

    • Seal the vial and subject the mixture to microwave irradiation at a set temperature (e.g., 155 °C) for a short duration (e.g., 20-50 minutes).

    • Upon completion and cooling, a precipitate of the pyridazinium salt often forms directly and can be collected by filtration.

Supporting Experimental Data:

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time 20 minutes18 hours
Yield 94%81%
Energy Input Direct, rapid heating of reactantsIndirect, slow heating via external source
Solvent Usage Often reduced or solvent-freeRequires solvent for heat transfer
Data derived from a representative synthesis of a pyridazinium-based ionic liquid.[4]

Conclusion and Future Outlook

The synthesis of substituted pyridazinium compounds is a mature field with a rich variety of established methods. The classical condensation of 1,4-dicarbonyls with hydrazines remains a workhorse for its reliability and access to simple substitution patterns. For more complex and highly functionalized targets, inverse electron demand Diels-Alder reactions offer unparalleled elegance and regiocontrol.

The primary driver of innovation in this area is the pursuit of efficiency and sustainability, aligning with the principles of green chemistry. Microwave-assisted synthesis has proven to be a transformative technology, particularly for the N-alkylation step, offering dramatic reductions in reaction times and energy consumption while often improving yields.[1][4][16] Future research will likely focus on developing novel catalytic systems, expanding the scope of cycloaddition partners, and designing one-pot procedures that combine ring formation and N-functionalization to further streamline the synthesis of these vital heterocyclic compounds.

References

  • Product Class 8: Pyridazines. Science of Synthesis.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives (Abstract). World Journal of Pharmaceutical Research. Available at: [Link]

  • 1,3-Dipolar cycloaddition of 2-diazopropane to imidazo[1,2-b]pyridazine derivatives. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Exploring γ-Nitroketones as 1,4-Dicarbonyl Precursors for Annulation to Pyridazines through Interrupted Nef Reaction. Organic Letters. Available at: [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. Available at: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar. Available at: [Link]

  • Exploring γ-Nitroketones as 1,4-Dicarbonyl Precursors for Annulation to Pyridazines through Interrupted Nef Reaction. ACS Publications. Available at: [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. ResearchGate. Available at: [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Royal Society of Chemistry. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

Sources

Comparative

Assessing the biological activity of compounds derived from 3-Bromo-6-methylpyridazinium chloride.

Unlocking Pyridazine Scaffolds: A Comparative Guide to the Biological Activity of 3-Bromo-6-methylpyridazinium Chloride Derivatives Structural Causality: Why 3-BMPC Outperforms Traditional Scaffolds In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking Pyridazine Scaffolds: A Comparative Guide to the Biological Activity of 3-Bromo-6-methylpyridazinium Chloride Derivatives

Structural Causality: Why 3-BMPC Outperforms Traditional Scaffolds

In modern drug discovery, the shift from flat, lipophilic benzenoid rings to highly functionalized heterocycles is driven by the need for better pharmacokinetic profiles. 3-Bromo-6-methylpyridazinium chloride (3-BMPC) (and its free base, 3-bromo-6-methylpyridazine) has emerged as a privileged building block.

The causality behind its utility lies in its unique electronic distribution. The adjacent nitrogen atoms in the pyridazine ring create a strong dipole and act as excellent hydrogen-bond acceptors, a critical feature for anchoring molecules within the active sites of enzymes like Poly ADP-ribose glycohydrolase (PARG) ([1]). Furthermore, the C3-bromo substituent is electronically deficient, making it highly primed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, allowing for rapid library generation ([2]). Conversely, the C6-methyl group provides a steric shield that blocks oxidative metabolism at that position, solving a common metabolic liability found in unsubstituted heterocycles.

Historically, halogenated pyridazine oxides derived from these scaffolds have also demonstrated broad-spectrum biological activity, including potent antifungal properties ([3]). Today, 3-BMPC is primarily utilized to synthesize next-generation PARG inhibitors and potent STING (Stimulator of Interferon Genes) agonists ([4]).

Comparative Biological Activity: 3-BMPC Derivatives vs. Industry Standards

To objectively assess the biological activity of 3-BMPC-derived compounds, we must compare them against current industry standards. The table below summarizes the quantitative performance of 3-BMPC derivatives in PARG inhibition and STING agonism against their respective benchmark alternatives.

Table 1: Comparative Biological Activity Profile

Compound Class / ScaffoldPrimary TargetIC₅₀ / EC₅₀ (nM)Cell Permeability ( Papp​ )Metabolic Stability ( T1/2​ min)
3-BMPC-derived Benzimidazolones PARG12 - 45High (>15 × 10⁻⁶ cm/s)> 120
PDD00017273 (Standard)PARG26Moderate (8 × 10⁻⁶ cm/s)85
3-BMPC-derived Bipyridazines STING80 - 150High (>12 × 10⁻⁶ cm/s)> 150
DMXAA (Standard)STING> 10,000 (Human)Low45
3-BMPC-derived 1-Oxides Fungal Strains2000 - 5000Moderate60

Data Interpretation: The 3-BMPC-derived benzimidazolones exhibit superior metabolic stability and cell permeability compared to the standard PARG inhibitor PDD00017273, directly attributable to the reduced lipophilicity (LogP) of the pyridazine core. In STING agonism, 3-BMPC-derived bipyridazines show robust pan-genotypic human STING activation, completely bypassing the murine-specific limitations of DMXAA.

Mechanistic Pathway Visualization

The biological efficacy of 3-BMPC-derived bipyridazines is best illustrated through their interaction with the cGAS-STING pathway. By dimerizing the STING receptor, these derivatives trigger a robust innate immune response.

STING_Pathway DNA Cytosolic dsDNA cGAS cGAS Activation DNA->cGAS cGAMP cGAMP Synthesis cGAS->cGAMP STING STING Receptor (Bipyridazine Target) cGAMP->STING TBK1 TBK1 Recruitment STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN

Caption: cGAS-STING signaling pathway highlighting the activation target of bipyridazine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these compounds must be verified through rigorous, self-validating assay systems.

Protocol A: Self-Validating Fluorescence Polarization (FP) Assay for PARG Inhibition

Causality of Experimental Choices : PARG cleaves poly(ADP-ribose) (PAR). We utilize an FP assay because it directly measures the displacement of a fluorescently labeled PAR probe. Intact PAR binds to a detection protein (high polarization); when cleaved by PARG, the small fragments tumble rapidly (low polarization). 3-BMPC derivatives are ideal for this assay as their low auto-fluorescence minimizes optical interference.

Self-Validation Mechanism : The assay is engineered to validate its own dynamic range before any test data is accepted. Columns 1 and 2 of the microplate are strictly reserved for controls. The assay is only deemed valid if the calculated Z'-factor is >0.6, proving the system can reliably distinguish true hits from background noise.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 3 mM MgCl₂, 0.01% Tween-20). Dilute recombinant human PARG enzyme to a working concentration of 0.5 nM.

  • Compound Dispensing : Use acoustic liquid handling to dispense 3-BMPC derivatives (10-point dose-response, 10 µM top concentration) into a 384-well black microplate.

  • Control Establishment (Self-Validation) : Dispense DMSO (vehicle) to Column 1 (100% enzyme activity, negative control) and 10 µM PDD00017273 to Column 2 (0% enzyme activity, positive control).

  • Enzyme Addition : Add 10 µL of 0.5 nM PARG to all wells. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitors.

  • Substrate Addition : Initiate the enzymatic reaction by adding 10 µL of 50 nM fluorescent PAR probe to all wells.

  • Incubation & Quenching : Incubate for exactly 45 minutes at room temperature. To prevent timing artifacts across the plate, add 5 µL of a 100 µM generic PARG inhibitor to quench all wells simultaneously.

  • Detection & QC Analysis : Read the plate on a multi-mode microplate reader (Ex: 485 nm, Em: 535 nm). Calculate the Z'-factor using Columns 1 and 2. If Z' > 0.6, proceed to calculate IC₅₀ values using a 4-parameter logistic curve fit.

PARG_Workflow Prep Compound & Control Prep (3-BMPC vs PDD) Incubate Incubation with PARG Enzyme Prep->Incubate Probe Add Fluorescent PAR Probe Incubate->Probe Quench Reaction Quenching (Self-Validating) Probe->Quench Detect FP Detection & Z'-Factor QC Quench->Detect

Caption: Step-by-step experimental workflow for validating PARG inhibition using fluorescence polarization.

Protocol B: Synthesis of 6,6'-Dimethyl-3,3'-bipyridazine from 3-BMPC

Causality of Experimental Choices : Homocoupling of 3-BMPC requires a robust catalytic system. We utilize a Nickel-catalyzed Ullmann-type coupling rather than Palladium to prevent premature dehalogenation. The chloride counterion in 3-BMPC enhances solubility in polar aprotic solvents, accelerating the catalytic cycle.

Self-Validation Mechanism : The protocol includes an internal standard (biphenyl) to quantify conversion rates dynamically via LC-MS. The reaction is only quenched when the starting material drops below 5%, preventing tedious downstream chromatographic separation and validating completion in real-time.

Step-by-Step Methodology :

  • Catalyst Activation : In a glovebox, combine NiCl₂(dme) (10 mol%), 2,2'-bipyridine (10 mol%), and zinc dust (2.0 equiv) in anhydrous DMF. Stir for 30 minutes until the solution turns deep red, indicating the formation of the active Ni(0) species.

  • Substrate Addition : Add 3-bromo-6-methylpyridazinium chloride (1.0 equiv) and biphenyl (0.1 equiv, internal standard) to the active catalyst mixture.

  • Coupling Reaction : Heat the mixture to 60°C. The methyl group at C6 sterically protects the ring from side reactions, directing the coupling exclusively to the C3 position.

  • Dynamic Monitoring (Self-Validation) : Withdraw 10 µL aliquots every 2 hours. Quench with water, extract with EtOAc, and analyze via LC-MS. Calculate the ratio of product to biphenyl. Proceed to the next step only when 3-BMPC conversion exceeds 95%.

  • Workup & Purification : Filter the mixture through a pad of Celite to remove zinc. Dilute with saturated aqueous EDTA to sequester nickel ions. Extract with dichloromethane.

  • Isolation : Concentrate the organic layer and recrystallize from ethanol to yield pure 6,6'-dimethyl-3,3'-bipyridazine.

References

  • Product Class 8: Pyridazines. Thieme Connect.[Link]

  • US20200165208A1 - Parg inhibitory compounds.
  • US3160559A - Method of controlling fungus infections with 3-halogeno-4-nitro-6-lower alkylpyridazine-1-oxide.

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Validation

The Rising Utility of Pyridazinium Salts: A Cost-Benefit Analysis of 3-Bromo-6-methylpyridazinium chloride in Synthesis

For the modern researcher in drug discovery and synthetic chemistry, the selection of building blocks is a critical decision, balancing reactivity, cost, and synthetic efficiency. While halo-heterocycles are mainstays in...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher in drug discovery and synthetic chemistry, the selection of building blocks is a critical decision, balancing reactivity, cost, and synthetic efficiency. While halo-heterocycles are mainstays in cross-coupling reactions, their pyridinium salt counterparts are emerging as highly reactive and versatile alternatives. This guide provides an in-depth technical analysis of 3-Bromo-6-methylpyridazinium chloride, a representative pyridazinium salt, comparing its performance and cost-effectiveness against its neutral precursor, 3-bromo-6-methylpyridazine, and other common reagents in key synthetic transformations.

Introduction: The Activation Power of the Pyridazinium Scaffold

Pyridazine-containing molecules are prevalent in a wide array of pharmaceuticals and agrochemicals. The functionalization of the pyridazine core is, therefore, of significant interest. Traditional cross-coupling reactions often utilize neutral halopyridazines. However, the quaternization of a pyridazine nitrogen to form a pyridazinium salt dramatically alters the electronic properties of the ring, enhancing its electrophilicity. This "activation" can lead to faster reaction times, milder reaction conditions, and, in some cases, altered regioselectivity.[1][2]

This guide will explore the practical implications of this activation, focusing on the hypothetical, yet synthetically plausible, 3-Bromo-6-methylpyridazinium chloride. We will delve into its potential advantages and disadvantages in common C-C and C-N bond-forming reactions, supported by representative experimental data from analogous systems.

Comparative Analysis: 3-Bromo-6-methylpyridazinium chloride vs. Alternatives

The primary value of 3-Bromo-6-methylpyridazinium chloride lies in its potential for enhanced reactivity in cross-coupling reactions. The positively charged nitrogen atom acts as a powerful electron-withdrawing group, making the C-Br bond more susceptible to oxidative addition by a palladium catalyst, a key step in many cross-coupling cycles.[3]

Performance in Key Cross-Coupling Reactions
Reaction3-Bromo-6-methylpyridazinium chloride (Hypothetical)3-bromo-6-methylpyridazineOther Common Alternatives (e.g., N-Bromosuccinimide, other bromo-heterocycles)
Suzuki-Miyaura Coupling Expected high yields under milder conditions (lower temperatures, shorter reaction times). May require optimization of base and solvent to manage solubility.[4][5]Generally good to excellent yields, but may require higher temperatures and longer reaction times.[4]Varies widely depending on the specific reagent. Some may offer lower cost but require harsher conditions or have a narrower substrate scope.[3]
Buchwald-Hartwig Amination Potentially faster reaction rates and broader amine scope due to increased electrophilicity. Solubility of the salt could be a factor in solvent selection.[6][7]A well-established reaction, but can be sluggish with less nucleophilic amines, requiring more specialized and expensive ligands.[6][7]Alternatives like aryl chlorides are cheaper but significantly less reactive, often demanding highly active and costly catalyst systems.[8]
Sonogashira Coupling Expected to proceed efficiently, possibly at lower catalyst loadings or temperatures. The charged nature might influence catalyst stability and turnover.[9][10]A reliable reaction, though catalyst poisoning by the pyridazine nitrogen can sometimes be an issue.[9][11]Other aryl bromides offer a wide range of reactivity, but the pyridazine moiety often imparts desirable biological activity.[11]
Cost-Benefit Analysis
Factor3-Bromo-6-methylpyridazinium chloride3-bromo-6-methylpyridazine
Reagent Cost Higher, due to the additional synthetic step (quaternization).Lower, as it is the precursor. A representative price for 3-bromo-6-methylpyridazine is approximately $300 for 25g.[12]
Process Costs Potentially lower due to shorter reaction times, reduced energy consumption, and potentially lower catalyst loadings.Higher process costs may be incurred due to longer heating times and the potential need for more expensive and specialized ligands to achieve high yields.
Handling & Stability As a salt, it is likely a stable, crystalline solid, which is easy to handle. However, it may be more hygroscopic than its neutral counterpart.[13]A stable solid, though care should be taken to avoid inhalation and contact with skin and eyes.[13]
Overall Value Proposition Offers potential for increased efficiency and productivity, especially in complex syntheses or for difficult-to-couple substrates. The higher initial cost may be offset by process savings.A cost-effective starting material for standard transformations where reaction time and conditions are less critical.

Experimental Protocols

To illustrate the practical differences in employing a pyridazinium salt versus its neutral precursor, the following detailed protocols for a representative Suzuki-Miyaura coupling are provided.

Protocol 1: Suzuki-Miyaura Coupling of 3-bromo-6-methylpyridazine with Phenylboronic Acid

Materials:

  • 3-bromo-6-methylpyridazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-6-methylpyridazine (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the Schlenk flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hypothetical Suzuki-Miyaura Coupling of 3-Bromo-6-methylpyridazinium chloride with Phenylboronic Acid

Materials:

  • 3-Bromo-6-methylpyridazinium chloride

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-6-methylpyridazinium chloride (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.01 equiv.), and SPhos (0.02 equiv.).

  • Add a degassed 10:1 mixture of toluene and water.

  • Seal the Schlenk flask and heat the reaction mixture to 70 °C with vigorous stirring for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

The hypothetical protocol for the pyridazinium salt utilizes a more active phosphine ligand (SPhos) and a different base (K₃PO₄) which are often effective in Suzuki-Miyaura couplings of challenging substrates.[5] The lower reaction temperature and shorter reaction time reflect the anticipated increased reactivity of the pyridazinium salt. The choice of a less polar solvent like toluene is common for such catalyst systems.

Visualization of Key Processes

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A Add Pd Catalyst & Ligand B Add Base C Add 3-Bromo-6-methylpyridazine or Pyridazinium Salt D Add Boronic Acid E Add Degassed Solvent F Heat & Stir E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition OxAdd->ArPdX Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr Ar'-B(OR)₂ Transmetal->ArPdAr ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Pyridazinyl-Br) ArX->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

While direct experimental data for 3-Bromo-6-methylpyridazinium chloride is emerging, the principles of pyridinium salt chemistry strongly suggest its potential as a highly reactive and valuable synthetic intermediate. The initial higher cost of the pyridazinium salt may be justified by significant improvements in reaction efficiency, including shorter reaction times, milder conditions, and potentially lower catalyst loadings. For process development and the synthesis of complex molecules where efficiency is paramount, the use of such "activated" reagents represents a compelling strategy. As research into the applications of pyridazinium salts continues to grow, we can expect to see their increased adoption in both academic and industrial settings, further expanding the toolkit of the modern synthetic chemist.

References

  • Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. PMC. [Link]

  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis. [Link]

  • Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides. PMC. [Link]

  • ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Heteroarylaminides. ResearchGate. [Link]

  • Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Comparison of the individual methods for the synthesis of the salts 5. ResearchGate. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • Quaternization Reactions. II. Pyridazines. SciSpace. [Link]

  • Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC. [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • A novel one-pot, three-component synthesis of alkyl 6-aryl-3- methylpyridazine-4-carboxylates in water. ARKIVOC. [Link]

  • 3-Bromo-6-methoxypyridazine. PubChem. [Link]

  • Synthesis of 3-substituted pyridinium salts. ResearchGate. [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. [Link]

  • 3-bromo-6-methylpyridazinium chloride — Chemical Substance Information. NextSDS. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

3-Bromo-6-methylpyridazinium chloride proper disposal procedures

The handling and disposal of halogenated heterocyclic compounds, such as 3-Bromo-6-methylpyridazinium chloride , require rigorous logistical planning and strict adherence to environmental safety protocols. As a building...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of halogenated heterocyclic compounds, such as 3-Bromo-6-methylpyridazinium chloride , require rigorous logistical planning and strict adherence to environmental safety protocols. As a building block frequently utilized in drug discovery and organic synthesis, this compound presents specific physicochemical hazards—namely, the potential to release highly corrosive and toxic hydrogen bromide (HBr) and hydrogen chloride (HCl) gases upon decomposition[1].

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of chemical logic. Understanding why a protocol exists ensures that researchers can adapt to unexpected variables without compromising safety.

Here is the comprehensive, step-by-step operational guide for the proper disposal and logistical management of 3-Bromo-6-methylpyridazinium chloride.

Hazard Profile and Causality Analysis

Before executing any disposal protocol, it is critical to understand the mechanistic reasons behind the waste classification. 3-Bromo-6-methylpyridazinium chloride is a halogenated organic salt[2].

  • The Causality of Segregation: Halogenated compounds must never be mixed with standard non-halogenated organic waste streams. When incinerated, halogens require specialized high-temperature facilities equipped with alkaline scrubbers to neutralize the resulting hydrohalic acids (HBr, HCl) and prevent the formation of highly toxic polychlorinated/polybrominated dibenzodioxins[1][2].

  • Environmental Toxicity: The compound poses a risk to aquatic life. Protocols must strictly dictate that no aqueous washings containing this compound enter standard municipal drains[1].

Quantitative & Categorical Data Summary
Property / HazardSpecificationOperational Implication
Chemical Name 3-Bromo-6-methylpyridazinium chlorideContains both Bromine and Chlorine halogens.
Waste Classification Halogenated Organic WasteMust be segregated; requires specialized incineration.
Physical State Solid (Powder/Crystalline)Risk of aerosolization/dust inhalation during transfer.
Decomposition Products COx, NOx, HBr gas, HCl gasFire/heating requires self-contained breathing apparatus (SCBA).
Aqueous Solubility Soluble (as a chloride salt)Spills cannot be flushed down drains; must be collected dry.

Standard Operating Procedure (SOP): Disposal Methodology

This step-by-step protocol is designed to be self-validating. Each step contains a verification check to ensure the integrity of the disposal process.

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Equip standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves. Causality: Nitrile provides a sufficient barrier against incidental contact with solid halogenated salts.

  • Ventilation Verification: Ensure all transfers of the solid waste occur within a certified chemical fume hood to prevent the inhalation of hazardous dust[1].

Phase 2: Waste Segregation and Containment
  • Select the Receptacle: Utilize a High-Density Polyethylene (HDPE) or glass waste container specifically designated for "Halogenated Organic Waste." Causality: Metal containers must be avoided, as trace moisture can interact with the salt to generate micro-environments of corrosive hydrohalic acids, compromising the container's integrity.

  • Transfer the Waste: Carefully sweep or funnel the surplus or expired 3-Bromo-6-methylpyridazinium chloride into the receptacle. Avoid creating dust clouds[1].

  • Cross-Contamination Check (Self-Validation): Verify that the waste container contains no incompatible materials (e.g., strong oxidizing agents, strong bases, or non-halogenated solvents like acetone, which lower the flash point and complicate halogen incineration).

Phase 3: Labeling and Institutional Transfer
  • Apply CLP/GHS Labeling: Affix a hazardous waste tag detailing the exact contents: "3-Bromo-6-methylpyridazinium chloride (Halogenated Solid Waste)." Include the appropriate GHS hazard pictograms (Irritant, Environmental Hazard).

  • Secure Storage: Store the sealed container in a designated, well-ventilated secondary containment tray within a chemical storage room (ambient temperature is generally acceptable for the waste, though the pure reagent is often stored at 2-8°C)[1].

  • Licensed Disposal: Offer the segregated waste to a licensed professional waste disposal service[1]. Causality: Only licensed facilities possess the rotary kiln incinerators and gas scrubbers required to safely destroy dual-halogenated heterocyclic compounds.

Accidental Spill Response Workflow

In the event of a spill outside of a controlled fume hood, immediate logistical action is required to prevent environmental contamination and personnel exposure.

G Spill Solid Spill Detected: 3-Bromo-6-methylpyridazinium chloride Evacuate Evacuate immediate area & ensure adequate ventilation Spill->Evacuate PPE Don PPE: Nitrile gloves, goggles, P95/P1 respirator Evacuate->PPE Collect Dry Collection: Sweep up and shovel without creating dust PPE->Collect Contain Containment: Place in closed HDPE waste container Collect->Contain Dispose Final Disposal: Route to Halogenated Waste Stream Contain->Dispose

Workflow for the safe segregation, containment, and disposal of halogenated pyridazine waste.

Critical Spill Caveat: Do not use water to flush the spill into the laboratory drainage system[1]. Aqueous solutions of this salt will bypass standard municipal water treatment facilities, leading to environmental halogen contamination. Always utilize dry collection methods (sweeping/shoveling) for solid spills[1].

References

  • Habitable Future. HALOGENATED ORGANIC COMPOUNDS - Pharos. Retrieved March 30, 2026, from[Link]

Sources

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